1,1-Diphenylbutane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylbutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFDQMKAGLCYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061053 | |
| Record name | 1,1-Diphenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719-79-9 | |
| Record name | 1,1′-Butylidenebis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=719-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-butylidenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-butylidenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Diphenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Diphenylbutane (CAS Number: 719-79-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenylbutane, also known by its IUPAC name 1-phenylbutylbenzene, is an aromatic hydrocarbon. Its chemical structure features a butane chain with two phenyl substituents attached to the first carbon atom. This compound and its derivatives are of interest in organic synthesis and medicinal chemistry as scaffolds for creating more complex molecules. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and safety information for this compound.
Physicochemical Properties
The physicochemical properties of this compound have been reported by various sources. The following tables summarize the available quantitative data. It is important to note that some discrepancies may exist between different data sources.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 719-79-9 | PubChem[1], Guidechem[2] |
| Molecular Formula | C₁₆H₁₈ | PubChem[1], Guidechem[2] |
| Molecular Weight | 210.31 g/mol | PubChem[1] |
| Appearance | No data available | - |
| Melting Point | -25.2 °C | Guidechem |
| Boiling Point | 287 °C at 760 mmHg | Guidechem |
| Density | 0.959 g/cm³ | Guidechem |
| Refractive Index | 1.546 | Guidechem |
Table 2: Computed Properties
| Property | Value | Source(s) |
| XLogP3-AA | 5.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 210.140850574 Da | PubChem[1] |
| Monoisotopic Mass | 210.140850574 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the two phenyl groups, a triplet for the terminal methyl group of the butyl chain, a multiplet for the adjacent methylene group, another multiplet for the second methylene group, and a triplet for the methine proton attached to the two phenyl groups.
-
¹³C NMR: The spectrum should display distinct signals for the different carbon atoms in the phenyl rings and the butyl chain.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as C=C stretching for the aromatic rings, are expected.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 210.31. Fragmentation patterns would likely involve the loss of alkyl fragments and the formation of resonance-stabilized carbocations.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, it can be synthesized through established organometallic reactions. One plausible approach is the reaction of a propyl Grignard reagent with benzophenone, followed by reduction of the resulting tertiary alcohol.
Illustrative Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction
The following is a general procedure for the synthesis of a tertiary alcohol, which is a key intermediate in one potential synthesis of this compound. This is an illustrative protocol and would need to be adapted and optimized for the specific synthesis of 1,1-diphenyl-1-butanol.
Reaction: Propylmagnesium bromide + Benzophenone → 1,1-Diphenyl-1-butanol
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Benzophenone
-
Aqueous solution of a weak acid (e.g., ammonium chloride) for workup
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to activate the magnesium. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has reacted.
-
Reaction with Benzophenone: A solution of benzophenone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.
-
Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,1-diphenyl-1-butanol.
-
Reduction to this compound: The resulting tertiary alcohol would then need to be reduced to the corresponding alkane. This can be achieved through various methods, such as treatment with a strong acid and a reducing agent like triethylsilane.
Caption: Illustrative synthesis of this compound via a Grignard reaction.
Reactivity and Chemical Hazards
This compound is an aromatic hydrocarbon and is expected to exhibit reactivity typical of this class of compounds.
-
Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The butyl group is an ortho-, para-directing group.
-
Oxidation: The benzylic C-H bond is susceptible to oxidation.
-
Stability: The compound is expected to be relatively stable under normal conditions.
Information regarding the specific hazards of this compound is limited. However, as an aromatic hydrocarbon, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be used. For a closely related compound, 1,1-diphenylethane, the safety data indicates it may be fatal if swallowed and enters airways, causes skin irritation, and is harmful if inhaled[3].
Biological Activity and Toxicology
There is a lack of specific studies on the biological activity and toxicology of this compound. However, based on its structure as an aromatic hydrocarbon, some general toxicological properties can be inferred. Aromatic hydrocarbons can have various effects on biological systems, and their toxicity can depend on factors such as the route and duration of exposure. Some substituted diphenylalkanes have been investigated for their potential cytotoxic effects against cancer cell lines[4][5]. However, no such data is currently available for this compound.
Given the absence of specific toxicological data, it is prudent to treat this compound as a potentially hazardous substance. Exposure should be minimized, and appropriate safety precautions should be taken during handling and disposal.
Caption: Hierarchical classification of this compound.
Conclusion
This compound (CAS: 719-79-9) is an aromatic hydrocarbon with potential applications in chemical synthesis. While its basic physicochemical properties are documented, there is a notable lack of publicly available experimental data, particularly spectroscopic and detailed synthesis protocols. Furthermore, specific information on its biological activity and toxicology is not available. Researchers working with this compound should exercise caution and may need to generate their own analytical and safety data. This guide serves as a summary of the currently available information and highlights areas where further research is needed.
References
- 1. Benzene, 1,1'-butylidenebis- | C16H18 | CID 69753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. nctius.com [nctius.com]
- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physicochemical Properties of 1,1-Diphenylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties of 1,1-diphenylbutane. Due to the limited availability of experimental data for this specific compound, this guide also includes information on its isomers and derivatives to offer valuable context and comparative data. Furthermore, it details general experimental protocols for the synthesis of 1,1-diarylalkanes and the determination of key physicochemical properties. Where experimental data for this compound is unavailable, predicted values from computational models are provided. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound and related chemical structures.
Introduction
This compound is an aromatic hydrocarbon. Its molecular structure, consisting of a butane chain with two phenyl groups attached to the first carbon atom, suggests it is a nonpolar compound with low reactivity. Understanding its physicochemical properties is crucial for its potential applications in organic synthesis, materials science, and as a scaffold in drug discovery. This guide summarizes the known and predicted properties of this compound and provides methodologies for its synthesis and characterization.
Physicochemical Properties
A significant challenge in compiling this guide is the scarcity of experimentally determined physicochemical data for this compound. Therefore, the following tables include a combination of predicted data for this compound and experimental data for its close isomer, 1,4-diphenylbutane, and a related compound, 1,1-diphenylbut-1-ene, to provide a comparative perspective.
Table 1: General and Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈ | - |
| Molecular Weight | 210.31 g/mol | - |
| Predicted Boiling Point | 295 °C | [1] |
| Predicted Density | Not Available | - |
| Predicted Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane, toluene, and diethyl ether. | General principle of "like dissolves like".[2][3][4][5] |
| CAS Number | Not Found | - |
Table 2: Experimental Properties of Isomers and Related Compounds
| Property | 1,4-Diphenylbutane | 1,1-Diphenylbut-1-ene |
| CAS Number | 1083-56-3[3][6][7] | 1726-14-3[8][9] |
| Molecular Formula | C₁₆H₁₈[3][7] | C₁₆H₁₆[8] |
| Molecular Weight | 210.31 g/mol [3] | 208.30 g/mol [8] |
| Physical State | Solid[3] | - |
| Melting Point | 57-61 °C[10] | -1.19 °C[11] |
| Boiling Point | ~430 °C[10] | 294.75 °C[11] |
| Density | - | 0.9901 g/cm³[11] |
| Solubility | Insoluble in water; Soluble in organic solvents.[10] | - |
Experimental Protocols
Synthesis of 1,1-Diarylalkanes
General Procedure:
-
To a reaction vessel, add the terminal alkene (e.g., 1-butene), an aryl halide (e.g., bromobenzene), and an arylboronic acid (e.g., phenylboronic acid).
-
Add a nickel catalyst, such as Ni(NO₃)₂·6H₂O.[12]
-
A suitable solvent, such as cyclopentyl methyl ether (CPME), is used.[12]
-
A base, for instance, sodium methoxide (NaOMe), is added to the mixture.[12]
-
The reaction mixture is heated under an inert atmosphere for a specified period.
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is then purified using techniques like flash column chromatography to yield the 1,1-diarylalkane.[12]
A variety of functionalized triarylmethane and 1,1‐diarylalkane derivatives can also be prepared via a transition‐metal‐free, one‐pot, two‐step procedure, involving the reaction of various benzal diacetates with organozinc reagents.[11] Another approach involves the asymmetric Ni-catalyzed reductive cross-coupling of (hetero)aryl iodides and benzylic chlorides to prepare enantioenriched 1,1-diarylalkanes.[10][13]
Determination of Boiling Point
The boiling point of a liquid organic compound can be determined using the Thiele tube method or by distillation.[14][15][16][17]
Thiele Tube Method:
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[16]
Determination of Density
The density of a liquid organic compound can be determined using several methods, including the gravimetric buoyancy method and the gas displacement method.[18]
Gravimetric Buoyancy Method (for liquids):
-
A sinker of a known volume is weighed in the air.
-
The same sinker is then weighed while fully submerged in the liquid of unknown density.
-
The density of the liquid is calculated based on the difference in the two weights and the known volume of the sinker, applying Archimedes' principle.[18]
Determination of Solubility
The solubility of an organic compound is typically determined by observing its miscibility with a range of solvents of varying polarities.[2][3][4][5][19]
General Procedure:
-
Add a small, measured amount of the solute (this compound) to a test tube.
-
Add a small, measured volume of the solvent (e.g., water, ethanol, hexane) to the test tube.
-
Agitate the mixture vigorously for a set period.
-
Observe if the solute dissolves completely, partially, or not at all.
-
The process is repeated with different solvents to create a solubility profile. The principle of "like dissolves like" is a good predictor of solubility, where nonpolar compounds are expected to dissolve in nonpolar solvents.[5]
Visualizations
Proposed Synthetic Pathway for this compound
Caption: Proposed synthesis of this compound.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for boiling point determination.
Conclusion
This technical guide consolidates the limited available information on the physicochemical properties of this compound. The lack of experimental data highlights an opportunity for further research to characterize this compound fully. The provided predicted data, along with experimental values for related compounds, offers a valuable starting point for scientists and researchers. The detailed experimental protocols for synthesis and property determination furnish a practical framework for future investigations into this compound and its potential applications. As a compound with a unique 1,1-diarylalkane motif, further study is warranted to explore its potential in various fields of chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Khan Academy [khanacademy.org]
- 6. 1,4-DIPHENYLBUTANE | 1083-56-3 [chemicalbook.com]
- 7. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,1-DIPHENYLBUT-1-ENE | CAS#:1726-14-3 | Chemsrc [chemsrc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling to Access 1,1-Diarylalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 18. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 19. scribd.com [scribd.com]
Technical Guide: Physicochemical Properties of 1,1-Diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the core physicochemical properties of 1,1-Diphenylbutane, specifically its molecular formula and molecular weight. The information is presented in a clear, tabular format for ease of reference and comparison.
Core Physicochemical Data
The fundamental molecular properties of this compound have been determined based on its chemical structure. As an isomer of 1,2-diphenylbutane, it shares the same molecular formula and, consequently, the same molecular weight.
| Property | Value |
| Molecular Formula | C₁₆H₁₈ |
| Molecular Weight | 210.32 g/mol |
Methodology for Determination
The molecular formula and weight of this compound are not typically determined through wet lab experimentation for routine characterization but are rather calculated based on its known chemical structure.
Molecular Formula Derivation: The name this compound dictates its structure. The "butane" component signifies a four-carbon alkane chain. The "1,1-Diphenyl" prefix indicates that two phenyl groups (C₆H₅) are attached to the first carbon atom of the butane chain. The systematic assembly of these components results in a molecule with 16 carbon atoms and 18 hydrogen atoms, yielding the molecular formula C₁₆H₁₈.
Molecular Weight Calculation: The molecular weight is calculated from the molecular formula using the standard atomic weights of the constituent elements.
-
Carbon (C): 16 atoms × 12.011 u = 192.176 u
-
Hydrogen (H): 18 atoms × 1.008 u = 18.144 u
-
Total Molecular Weight: 192.176 u + 18.144 u = 210.32 u (or g/mol )
Logical Relationship of Isomers
The relationship between this compound and its isomer, 1,2-diphenylbutane, is that they share the same molecular formula but differ in the arrangement of their atoms. This structural difference does not alter the total count of each type of atom, hence they have identical molecular weights.
Note on Experimental Protocols and Signaling Pathways: The determination of the molecular formula and weight of a known chemical compound like this compound is a computational process based on its structure. Therefore, detailed experimental protocols for this purpose are not applicable in this context. Similarly, as a single small molecule, it does not inherently have associated signaling pathways; such diagrams would be relevant to its biological interactions within a specific system, which is beyond the scope of its fundamental physicochemical properties.
Spectroscopic Analysis of 1,1-Diphenylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diphenylbutane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted spectroscopic data generated from validated computational models. These predictions offer valuable insights into the structural characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions were generated using reputable online spectroscopic prediction tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.30 - 7.15 | Multiplet | 10H | Ar-H |
| 3.85 | Triplet | 1H | CH |
| 2.10 | Multiplet | 2H | CH₂ |
| 1.30 | Multiplet | 2H | CH₂ |
| 0.90 | Triplet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 145.5 | Ar-C (quaternary) |
| 128.5 | Ar-CH |
| 128.0 | Ar-CH |
| 126.0 | Ar-CH |
| 52.0 | CH |
| 38.0 | CH₂ |
| 23.0 | CH₂ |
| 14.0 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3030 | Medium | C-H stretch (aromatic) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium | C=C stretch (aromatic ring) |
| 760, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Major Mass Fragments for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 210 | Moderate | [M]⁺ (Molecular Ion) |
| 167 | High | [M - C₃H₇]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If this compound is a liquid, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: The salt plates are mounted in the sample holder of the IR spectrometer.
-
Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then scanned to obtain the IR spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis Workflow
As no specific signaling pathways or complex experimental workflows are associated with a simple organic molecule like this compound, the following diagram illustrates a generalized workflow for the spectroscopic analysis of an unknown organic compound.
An In-Depth Technical Guide to the Synthesis of 1,4-Diphenylbutane for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of a reliable and accessible method for the synthesis of 1,4-diphenylbutane, a valuable building block in organic chemistry and drug discovery. The presented two-step synthesis route is particularly suitable for those with a foundational understanding of organic synthesis techniques. The core of this method involves a Friedel-Crafts acylation followed by a Clemmensen reduction, chosen for its reliability and adaptability in a laboratory setting.
Introduction
1,4-Diphenylbutane is a hydrocarbon featuring a four-carbon aliphatic chain connecting two phenyl groups. This structure serves as a key scaffold in the development of various organic molecules, including pharmaceuticals and materials. While several synthetic strategies exist, this guide focuses on a classical and well-established two-step approach that is both high-yielding and instructive for researchers.
Overview of the Synthetic Pathway
The synthesis of 1,4-diphenylbutane is achieved through a two-step process:
-
Step 1: Friedel-Crafts Acylation. Benzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-oxo-4-phenylbutanoic acid.
-
Step 2: Clemmensen Reduction. The carbonyl group of 4-oxo-4-phenylbutanoic acid is then reduced to a methylene group using a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl) to yield the final product, 1,4-diphenylbutane.
Caption: Overall synthetic pathway for 1,4-diphenylbutane.
Experimental Protocols
Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation
This procedure details the acylation of benzene with succinic anhydride.
Materials and Equipment:
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Anhydrous benzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 100 mL of anhydrous benzene and 25 g (0.25 mol) of succinic anhydride.
-
Cool the flask in an ice bath and slowly add 67 g (0.5 mol) of anhydrous aluminum chloride in portions with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with two 50 mL portions of toluene.
-
Combine the organic extracts and wash them with a 5% sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent by distillation.
-
The crude 4-oxo-4-phenylbutanoic acid can be recrystallized from a mixture of water and ethanol to yield a pure product.
Step 2: Synthesis of 1,4-Diphenylbutane via Clemmensen Reduction
This procedure describes the reduction of the keto-acid intermediate.
Materials and Equipment:
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
4-Oxo-4-phenylbutanoic acid (from Step 1)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the zinc amalgam by adding 50 g of zinc dust to a solution of 5 g of mercuric chloride in 50 mL of water and 2.5 mL of concentrated hydrochloric acid. Stir the mixture for 10 minutes, then decant the aqueous solution.
-
In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, place the freshly prepared zinc amalgam.
-
Add 75 mL of water, 175 mL of concentrated hydrochloric acid, and 50 mL of toluene.
-
Add 20 g (0.11 mol) of 4-oxo-4-phenylbutanoic acid to the flask.
-
Heat the mixture to a gentle reflux and maintain it for 4-6 hours. Add 50 mL of concentrated hydrochloric acid every hour during the reflux.
-
After cooling, separate the organic layer. Extract the aqueous layer with two 50 mL portions of toluene.
-
Combine the organic layers, wash with water, and then with a 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the toluene by distillation.
-
The crude 1,4-diphenylbutane can be purified by vacuum distillation or recrystallization from ethanol.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 1,4-diphenylbutane.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Benzene | C₆H₆ | 78.11 | Starting Material |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Reagent |
| Aluminum Chloride | AlCl₃ | 133.34 | Catalyst |
| 4-Oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 178.18 | Intermediate |
| Zinc Amalgam | Zn(Hg) | - | Reducing Agent |
| Hydrochloric Acid | HCl | 36.46 | Reagent |
| 1,4-Diphenylbutane | C₁₆H₁₈ | 210.32 | Final Product |
Table 2: Physical and Spectroscopic Data
| Compound | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Oxo-4-phenylbutanoic acid | 114-116 | - | 11.5 (s, 1H), 8.0-7.9 (m, 2H), 7.6-7.4 (m, 3H), 3.3 (t, 2H), 2.8 (t, 2H) | 202.1, 178.5, 136.5, 133.5, 128.8, 128.2, 33.5, 28.2 |
| 1,4-Diphenylbutane | 52-54 | 297 | 7.3-7.1 (m, 10H), 2.6 (t, 4H), 1.7 (m, 4H) | 142.7, 128.4, 128.2, 125.7, 35.8, 31.4 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow of the experimental procedure.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
The described two-step synthesis of 1,4-diphenylbutane via Friedel-Crafts acylation followed by Clemmensen reduction offers a robust and reliable method for obtaining this important chemical intermediate. The detailed protocols and data provided in this guide are intended to support researchers and professionals in the successful execution of this synthesis in a laboratory setting. Careful adherence to the experimental procedures and safety precautions is essential for achieving high yields and purity of the final product.
An In-depth Technical Guide to Diphenylbutanes: Nomenclature, Properties, and Synthesis
Introduction
The query for "1,1-Diphenylbutane" presents a notable ambiguity within chemical literature and databases. While the structure can be hypothetically drawn, it represents a geminal-diphenylalkane, a class of compounds that can exhibit steric strain and may be less common than their isomers. Searches for this specific compound predominantly yield information on its more stable and well-documented isomers: 1,2-Diphenylbutane, 1,3-Diphenylbutane, and 1,4-Diphenylbutane. This technical guide will provide a comprehensive overview of these isomers, addressing their IUPAC nomenclature, synonyms, physicochemical properties, and detailed experimental protocols for their synthesis. This approach aims to provide a thorough resource for researchers, scientists, and drug development professionals by focusing on the scientifically established isomers of diphenylbutane.
Isomeric Landscape of Diphenylbutane
The structural diversity of diphenylbutane arises from the various possible arrangements of the two phenyl groups on the four-carbon butane chain. The following diagram illustrates the relationship between the hypothetical this compound and its more prevalent isomers.
Figure 1: Logical relationship illustrating the ambiguity of "this compound" and its connection to documented isomers.
1,2-Diphenylbutane
IUPAC Name and Synonyms
| Identifier | Value |
| IUPAC Name | 1-phenylbutan-2-ylbenzene[1] |
| CAS Number | 5223-59-6[2][3] |
| Synonyms | Benzene, 1,1'-(1-ethyl-1,2-ethanediyl)bis- |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ | [2][4] |
| Molecular Weight | 210.31 g/mol | [2][4] |
| Density | 1.009 g/mL | [5] |
| Enthalpy of Combustion (liquid) | -8891 kJ/mol | [2] |
1,3-Diphenylbutane
IUPAC Name and Synonyms
| Identifier | Value |
| IUPAC Name | 4-phenylbutan-2-ylbenzene[6] |
| CAS Number | 1520-44-1[7][8] |
| Synonyms | Butane-1,3-diyldibenzene, 1,1'-(1-Methyl-1,3-propanediyl)bis[benzene], 2,4-Diphenylbutane |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ | [8] |
| Molecular Weight | 210.32 g/mol | [8] |
| Appearance | Colourless Oil | [8] |
| Boiling Point | 295 °C | [9] |
| Storage Temperature | 2-8°C in an amber vial, under refrigeration. | [8] |
1,4-Diphenylbutane
IUPAC Name and Synonyms
| Identifier | Value |
| IUPAC Name | 4-phenylbutylbenzene[10][] |
| CAS Number | 1083-56-3[10][] |
| Synonyms | Butane, 1,4-diphenyl-, 1,1'-(1,4-butanediyl)bisbenzene, (4-Phenylbutyl)benzene |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ | [12] |
| Molecular Weight | 210.31 g/mol | [12] |
| Appearance | Colorless to light yellow crystal or solid.[13] | |
| Melting Point | 52-53 °C | [][13] |
| Boiling Point | 122-128 °C at 2 mmHg | [][13] |
| Solubility | Good solubility in organic solvents, poor solubility in water.[13] |
Experimental Protocols
Synthesis of 1,4-Diphenylbutane
A method for the synthesis of 1,4-diphenylbutane involves the use of toluene as a starting material.[14]
Materials:
-
Toluene
-
n-Butyllithium (n-BuLi) (2.5 M in hexane)
-
Tetrahydrofuran (THF)
-
1,2-dichloroethane
-
Anhydrous magnesium sulfate
-
Argon gas
Procedure:
-
Under an argon atmosphere, add 10 mL of toluene to a dry reaction vessel at 20 °C.
-
With stirring, slowly add 8 mL of n-butyllithium (2.5 M hexane solution) dropwise.
-
After the addition is complete, slowly add 10 mL of tetrahydrofuran dropwise.
-
Allow the reaction to proceed at 20 °C for 3 hours.
-
Slowly add 1.2-dichloroethane dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed for an additional 3 hours.
-
Quench the reaction with water.
-
Perform a liquid-liquid extraction to separate the organic layer.
-
Dry the organic layer with anhydrous magnesium sulfate and filter.
-
Purify the product by vacuum distillation to obtain 1,4-diphenylbutane.
A reported yield for a similar synthesis of 1,3-diphenylpropane using methylene chloride was 63%.[14]
Another general procedure for the synthesis of 1,4-diphenylbutane involves a photocatalytic cross-coupling reaction.[15]
Materials:
-
Aryl-halide (e.g., Iodobenzene)
-
Ir(dtbbpy)(ppy)₂PF₆ (photocatalyst)
-
NiCl₂·glyme (nickel catalyst)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
N,N-diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN)
-
Ethylene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL Schlenk flask equipped with a magnetic stirrer bar, add the aryl-halide (0.2 mmol, 1 equiv.), Ir(dtbbpy)(ppy)₂PF₆ (1.8 mg, 0.002 mmol, 1 mol%), and NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol%) in MeCN (4.0 mL).
-
Seal the flask and degas the mixture by vacuum evacuation followed by backfilling with ethylene three times.
-
Subsequently add TMEDA (60 μL, 2 equiv.) and DIPEA (70 μL, 2 equiv.) in this order.
-
Irradiate the mixture with a blue LED (18 W) with an ethylene balloon for 24 hours at 25 °C.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, add water (30 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (3 times), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography (hexane or hexane/ethyl acetate) to yield 1,4-diphenylbutane.
A reported yield for this type of reaction is 87%.[15]
Biological Activities and Applications
While specific signaling pathways involving diphenylbutanes are not extensively documented, these compounds are utilized in various research contexts:
-
1,3-Diphenylbutane has been employed in analytical and biological studies for the identification of print-related contaminants in food packaging.[8] It also serves as a model compound for studying the degradation and recycling of polystyrene, with research focusing on its acid-catalyzed aerobic oxidation.[7]
-
1,4-Diphenylbutane is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals.[] Its conformational properties have been studied to understand non-covalent interactions in larger molecules.[]
Conclusion
While the term "this compound" is ambiguous, its isomers, particularly 1,2-, 1,3-, and 1,4-diphenylbutane, are well-characterized compounds with defined properties and synthetic routes. This guide provides a detailed overview of these isomers, offering valuable information for researchers in organic synthesis, materials science, and analytical chemistry. The provided experimental protocols offer practical guidance for the preparation of these important chemical building blocks. Further research into the biological activities of these compounds could reveal novel applications in drug discovery and development.
References
- 1. 1,2-Diphenylbutane | 5223-59-6 | Benchchem [benchchem.com]
- 2. 1,2-Diphenylbutane [webbook.nist.gov]
- 3. 1,2-Diphenylbutane [webbook.nist.gov]
- 4. 1,2-diphenylbutane [webbook.nist.gov]
- 5. 1,2-diphenylbutane [stenutz.eu]
- 6. chemydata.com [chemydata.com]
- 7. 1,3-Diphenylbutane | 1520-44-1 | Benchchem [benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 1,3-diphenylbutane [stenutz.eu]
- 10. chemydata.com [chemydata.com]
- 12. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. CN106631652B - A method of synthesis diphenyl alkane compound - Google Patents [patents.google.com]
- 15. 1,4-DIPHENYLBUTANE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Core Chemical Reactions of 1,1-Diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical reactions involving 1,1-diphenylbutane, a molecule of interest in organic synthesis and as a structural motif in various compounds. This document details plausible synthetic routes, potential degradation pathways, and predicted metabolic transformations, supported by experimental principles and data from analogous compounds.
I. Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry methodologies. The most viable routes include the Grignard reaction and the Friedel-Crafts alkylation, with the Grignard reaction generally offering better control and higher yields of the desired product.
A. Grignard Reaction: A Preferred Synthetic Route
The Grignard reaction provides a robust method for the synthesis of this compound by reacting a propyl Grignard reagent with benzophenone, or more strategically, by reacting phenylmagnesium bromide with butyrophenone. The latter is often preferred due to the commercial availability and stability of the starting materials.
This protocol is adapted from standard Grignard synthesis procedures.
Materials:
-
Butyrophenone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated, often with a small crystal of iodine, and proceeds under reflux until the magnesium is consumed.
-
Reaction with Butyrophenone: The Grignard reagent is cooled to 0°C. A solution of butyrophenone in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution, followed by 1 M hydrochloric acid to dissolve the magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.
Expected Yield: While specific yields for this exact reaction are not widely reported, similar Grignard reactions with ketones and phenylmagnesium bromide typically afford yields in the range of 60-80%.
B. Friedel-Crafts Alkylation
In theory, this compound could be synthesized via the Friedel-Crafts alkylation of benzene with a suitable four-carbon alkylating agent, such as 1,1-dichlorobutane, in the presence of a Lewis acid catalyst like aluminum chloride. However, this method is prone to significant drawbacks.
Challenges:
-
Carbocation Rearrangement: The primary carbocation that would be formed from 1-chlorobutane is highly unstable and would readily rearrange to a more stable secondary carbocation, leading to the formation of sec-butylbenzene as the major product, not 1-phenylbutane. The subsequent phenylation would also be subject to rearrangements.
-
Polyalkylation: The initial alkylation product is more reactive than the starting material, leading to the formation of polyalkylated byproducts.
Due to these limitations, Friedel-Crafts alkylation is not the recommended method for the clean synthesis of this compound.
II. Degradation and Metabolism of this compound
The degradation of this compound, whether through environmental microbial action or metabolic processes in higher organisms, is predicted to follow pathways established for other alkylbenzenes. The presence of two phenyl groups on the same carbon atom introduces steric hindrance that may influence the rate and regioselectivity of these reactions.
A. Predicted Metabolic Pathway
The metabolism of xenobiotics like this compound primarily occurs in the liver and involves a series of enzymatic reactions aimed at increasing water solubility to facilitate excretion. The predicted pathway is based on the known metabolism of similar compounds like n-butylbenzene.[1]
Phase I Reactions (Functionalization):
-
Hydroxylation of the Butyl Chain: The initial and most probable metabolic step is the cytochrome P450-mediated hydroxylation of the butyl chain. This can occur at the terminal (ω) or sub-terminal (ω-1, ω-2) positions.
-
Aromatic Hydroxylation: Hydroxylation of the phenyl rings is also possible, leading to the formation of phenolic metabolites.
Phase II Reactions (Conjugation):
-
The hydroxylated metabolites from Phase I are subsequently conjugated with polar molecules such as glucuronic acid or sulfate to form highly water-soluble conjugates that can be readily excreted in urine.
Caption: Predicted metabolic pathway of this compound.
B. Environmental Biodegradation
In the environment, microbial degradation is the primary mechanism for the breakdown of this compound. The pathways are expected to be similar to those observed for other aromatic hydrocarbons.
-
Aerobic Degradation: Under aerobic conditions, bacteria typically initiate the degradation of alkylbenzenes by mono- or dioxygenase-catalyzed oxidation of the aromatic ring or the alkyl side chain.
-
Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria can degrade alkylbenzenes through different activation mechanisms, such as the addition of fumarate to the alkyl chain.
III. Other Key Chemical Reactions
A. Dehydrogenation
Catalytic dehydrogenation of this compound would be expected to yield 1,1-diphenylbut-1-ene. This reaction typically requires a metal catalyst (e.g., Pt, Pd) and high temperatures.
Caption: Dehydrogenation of this compound.
B. Oxidation
Strong oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to the cleavage of the carbon-carbon bonds in this compound. Oxidation at the benzylic position is a probable outcome. Under harsh conditions, this could lead to the formation of benzophenone and butyric acid, or further oxidation products.
IV. Quantitative Data Summary
The following table summarizes the expected quantitative data for the key reactions of this compound, based on analogous reactions reported in the literature.
| Reaction | Reagents and Conditions | Product(s) | Expected Yield | Reference/Analogy |
| Synthesis (Grignard) | Butyrophenone, Phenylmagnesium bromide, Anhydrous Et2O, then H3O+ | This compound | 60-80% | General Grignard reactions |
| Dehydrogenation | Pt or Pd catalyst, Heat | 1,1-Diphenylbut-1-ene | Variable | Catalytic dehydrogenation of alkanes |
| Oxidation | Hot, acidic KMnO4 | Benzophenone, Butyric acid (and further oxidation products) | Variable | Oxidation of alkylbenzenes |
V. Conclusion
This technical guide has outlined the primary chemical reactions involving this compound. The Grignard reaction stands out as the most effective synthetic route. The degradation and metabolic pathways are predicted to follow established patterns for alkylbenzenes, primarily involving oxidative processes. Further research is warranted to obtain specific quantitative data and to fully elucidate the reaction mechanisms and metabolic fate of this compound.
References
Navigating the Research Chemical Landscape: A Guide to Diphenylbutane Isomers and Derivatives
Commercially Available Diphenylbutane Isomers and Derivatives
While the direct procurement of 1,1-Diphenylbutane for research is not feasible, several structural isomers and derivatives can be sourced from various chemical suppliers. These compounds offer alternative scaffolds for chemical synthesis and biological screening. The following table summarizes the available compounds, their key properties, and identifies some commercial suppliers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reputable Suppliers |
| 1,3-Diphenylbutane | 1520-44-1 | C₁₆H₁₈ | 210.32 | Pharmaffiliates, Fluorochem, Benchchem, LGC Standards |
| 1,4-Diphenylbutane | 1083-56-3 | C₁₆H₁₈ | 210.31 | Sigma-Aldrich, Sarchem Labs, BOC Sciences, Simson Pharma, ChemicalBook, Biosynth |
| This compound-1,2-diol | 108843-02-3 | C₁₆H₁₈O₂ | 242.31 | Sigma-Aldrich |
| This compound-1,4-diol | 1023-94-5 | C₁₆H₁₈O₂ | 242.31 | Sigma-Aldrich, Parchem, ChemicalRegister, Benchchem |
Representative Experimental Protocol: Synthesis of this compound-1,4-diol
Due to the absence of commercially available this compound, a specific experimental protocol for its direct use is unavailable. Instead, this section details a representative synthetic protocol for a related, commercially available derivative: this compound-1,4-diol. This synthesis provides a practical example of how a researcher might prepare a diphenylbutane derivative in a laboratory setting.
Objective: To synthesize this compound-1,4-diol from γ-butyrolactone and a Grignard reagent.
Materials:
-
γ-butyrolactone
-
2 M solution of phenylmagnesium bromide in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
2 N hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4.33 g (50.3 mmol) of γ-butyrolactone in 60 ml of anhydrous THF, add 60 ml (120 mmol) of a 2 M solution of phenylmagnesium bromide in THF dropwise over 50 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution, followed by 2 N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound-1,4-diol can be further purified by recrystallization or column chromatography.
Visualizing the Workflow
To clearly illustrate the experimental process, the following diagrams outline the logical flow of the synthesis and a general workflow for sourcing and utilizing a research chemical.
Caption: Synthetic workflow for this compound-1,4-diol.
Caption: General workflow for sourcing and using a research chemical.
An In-depth Technical Guide to the Thermophysical Properties of 1,4-Diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermophysical properties of 1,4-diphenylbutane. The information is compiled from various scientific databases and chemical supplier information, offering a centralized resource for professionals in research and development. This document presents key quantitative data in structured tables, details common experimental methodologies for property determination, and includes a visual workflow for the experimental process.
Core Thermophysical Property Data
The following tables summarize the available quantitative data for the key thermophysical properties of 1,4-diphenylbutane.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈ | [1] |
| Molecular Weight | 210.31 g/mol | [1] |
| Appearance | White crystals or colorless crystalline solid | [2][3] |
| CAS Number | 1083-56-3 | [1] |
Table 2: Thermal Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 52-53°C | - | [2][3][][5] |
| 52°C | - | [6] | |
| 57-61°C | - | [7] | |
| Boiling Point | 317°C | Atmospheric Pressure (760 mmHg) | [6] |
| 122-128°C | 2 mmHg | [2][3][][5] | |
| approx. 430°C | - | [7] | |
| Flash Point | 151.3°C | - | [2][3] |
Table 3: Density
| Property | Value | Source(s) |
| Density | 0.973 g/cm³ | [2][] |
| 0.9880 g/cm³ (estimate) | [5][7] |
Table 4: Critically Evaluated Data Availability from NIST/TRC Web Thermo Tables
The following properties have been critically evaluated and are available through the NIST/TRC Web Thermo Tables. The data is typically presented as a function of temperature and/or pressure.
| Property | Temperature Range | No. of Experimental Data Points |
| Liquid Density | 325.4 K to 792 K | 1 |
| Liquid Viscosity | 332.975 K to 790 K | 4 |
| Liquid Thermal Conductivity | 330 K to 710 K | Not specified |
| Vapor Pressure | 325.4 K to 792 K | Not specified |
| Heat Capacity (Liquid) | Not specified | Not specified |
Experimental Protocols for Thermophysical Property Determination
Density Measurement
Method: Pycnometry
A common and precise method for determining the density of liquids and solids is by using a pycnometer, a glass flask with a specific, accurately known volume.
-
Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m_pyc).
-
Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a constant temperature. The mass of the filled pycnometer is measured (m_pyc+ref), and the volume of the pycnometer (V_pyc) is calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (1,4-diphenylbutane in its molten state if necessary) at the same constant temperature. The mass of the pycnometer with the sample is determined (m_pyc+sample).
-
Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc
Viscosity Measurement
Method: Capillary Viscometry (e.g., Ubbelohde Viscometer)
Capillary viscometers are widely used to measure the kinematic viscosity of liquids. The Ubbelohde viscometer is a common type.
-
Sample Preparation: A known volume of the liquid sample is introduced into the viscometer.
-
Thermal Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.
-
Measurement: The liquid is drawn up into the capillary tube by suction. The time it takes for the liquid to flow between two marked points on the capillary under the influence of gravity is measured.
-
Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer constant (C), which is determined by calibrating with a liquid of known viscosity: ν = C * t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature: η = ν * ρ.
Thermal Conductivity Measurement
Method: Transient Hot-Wire Method
The transient hot-wire method is a precise and widely used technique for measuring the thermal conductivity of fluids.
-
Apparatus: A thin platinum wire is submerged in the liquid sample. This wire serves as both a heating element and a temperature sensor.
-
Measurement: A step-wise electrical current is passed through the wire, causing its temperature to rise. The rate of this temperature increase is precisely measured over a short period (typically a few seconds).
-
Principle: The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding fluid. A fluid with higher thermal conductivity will dissipate the heat from the wire more effectively, resulting in a slower temperature rise.
-
Calculation: The thermal conductivity is determined from the slope of the line plotting the temperature increase versus the logarithm of time, based on the theory of transient heat conduction.
Heat Capacity Measurement
Method: Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the amount of heat required to change the temperature of a sample.
-
Sample Preparation: A small, accurately weighed amount of the sample is sealed in a sample pan. An empty pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC instrument and heated or cooled at a controlled rate over a defined temperature range.
-
Principle: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.
Vapor Pressure Measurement
Method: Knudsen Effusion Method
For substances with low vapor pressure, the Knudsen effusion method is a common technique.
-
Apparatus: A small amount of the sample is placed in a temperature-controlled effusion cell, which has a small orifice.
-
Measurement: The cell is placed in a high-vacuum chamber. The rate of mass loss of the sample due to effusion (the escape of vapor through the orifice) is measured over time using a microbalance.
-
Principle: The rate of effusion is directly proportional to the vapor pressure of the substance at that temperature.
-
Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen equation.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of thermophysical properties.
Caption: Generalized workflow for thermophysical property determination.
References
Unraveling the Solid State: A Technical Guide to the Crystal Structure of 1,4-Diphenylbutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structures of 1,4-diphenylbutane derivatives, compounds of significant interest in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships, designing novel therapeutic agents, and engineering materials with tailored properties. This document offers a comprehensive overview of the crystallographic data for key derivatives, detailed experimental protocols for their characterization, and a visual representation of the analytical workflow.
Core Crystallographic Data of 1,4-Diphenylbutane Derivatives
The following tables summarize the essential crystallographic parameters for two derivatives of 1,4-diphenylbutane, providing a basis for comparative structural analysis.
Table 1: Crystallographic Data for 1,4-Diphenylbutane-1,4-dione
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2 |
| Unit Cell Dimensions | |
| a | 8.3781 (13) Å |
| b | 14.161 (2) Å |
| c | 5.3186 (8) Å |
| α, β, γ | 90°, 90°, 90° |
| Volume (V) | 631.00 (17) ų |
| Molecules per unit cell (Z) | 2 |
| Temperature (T) | 298 (2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Data Collection & Refinement | |
| Reflections collected | 4063 |
| Independent reflections | 762 |
| R-factor (Rint) | 0.163 |
| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.129 |
| Goodness-of-fit (S) | 1.05 |
Data sourced from Acta Crystallographica Section E, 2008.[1][2][3]
Table 2: Crystallographic Data for 1,4-Bis(4-chlorophenyl)butane-1,4-dione
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂Cl₂O₂ |
| Molecular Weight | 307.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| Unit Cell Dimensions | |
| a | 10.3663 (2) Å |
| b | 5.2532 (1) Å |
| c | 26.1125 (6) Å |
| α, γ | 90° |
| β | 95.272 (2)° |
| Volume (V) | 1415.97 (5) ų |
| Molecules per unit cell (Z) | 4 |
| Temperature (T) | 298 (2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Data Collection & Refinement | |
| Reflections collected | 14170 |
| Independent reflections | 2789 |
| R-factor (Rint) | 0.046 |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.117 |
| Goodness-of-fit (S) | 1.04 |
Data sourced from Acta Crystallographica Section E, 2008.
Experimental Protocols
The determination of a crystal structure is a multi-step process requiring meticulous execution.[4][5] The following protocols provide a detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of 1,4-diphenylbutane derivatives.
Synthesis and Crystallization
1. Synthesis of 1,4-Diphenylbutane-1,4-dione: The synthesis of the title compound can be achieved following previously established methods.[1][2] A common route involves the Friedel-Crafts acylation of benzene with succinyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
2. Synthesis of 1,4-Bis(4-chlorophenyl)butane-1,4-dione: This derivative can be synthesized using a similar Friedel-Crafts acylation procedure, substituting chlorobenzene for benzene as the starting aromatic compound.
3. Crystallization: The crucial step of growing diffraction-quality single crystals is often the most challenging.[4]
-
Method: Slow evaporation is a widely used technique for small molecules.
-
Procedure for 1,4-Diphenylbutane-1,4-dione: Colorless crystals suitable for X-ray analysis were obtained by the slow evaporation of a solution of the compound in a 1:3 mixture of ethyl acetate and cyclohexane at room temperature.[1][2]
-
Procedure for 1,4-Bis(4-chlorophenyl)butane-1,4-dione: Single crystals were grown by the slow evaporation of a solution in a 1:2 mixture of dichloromethane and methanol at 293 K.
Single-Crystal X-ray Diffraction Analysis
This technique allows for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[6][7]
1. Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
2. Data Collection:
-
Instrumentation: A diffractometer equipped with a CCD area detector, such as a Bruker SMART CCD, is used for data collection.[1]
-
X-ray Source: A monochromatic X-ray beam, typically from a molybdenum (Mo) or copper (Cu) target, is directed at the crystal.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations.[5]
3. Data Reduction:
-
The raw diffraction data is processed to integrate the intensities of the individual reflections.
-
Corrections are applied for factors such as Lorentz and polarization effects, and absorption. A multi-scan absorption correction (e.g., using SADABS) is often employed.[1]
4. Structure Solution and Refinement:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, often with software like SHELXS.[3]
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method (e.g., with SHELXL) to achieve the best fit between the observed and calculated diffraction data.[3] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1][3]
Visualizing the Crystallographic Workflow
The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural model.
References
- 1. 1,4-Diphenyl-1,3-butadiene, (1Z,3Z)- | C16H14 | CID 1551380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Butanedione, 1,4-diphenyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. trans,trans-1,4-Diphenyl-1,3-butadiene | C16H14 | CID 641683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of meso-3,3′-(1,4-phenylene)bis(2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Health and Safety Guide for 1,1-Diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing the Data Gap for 1,1-Diphenylbutane
Hazard Identification and Classification
As a member of the aromatic hydrocarbon family, this compound is anticipated to share toxicological properties with other alkylbenzenes. The primary hazards associated with this class of chemicals include:
-
Flammability: Aromatic hydrocarbons are typically flammable liquids.[1]
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[2]
-
Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.[2]
-
Systemic Toxicity: Absorption through the skin, inhalation, or ingestion may lead to systemic toxic effects. The central nervous system, liver, and kidneys are potential target organs for aromatic hydrocarbons.[3]
-
Aspiration Hazard: If swallowed, aspiration into the lungs can cause chemical pneumonitis.
Based on analogues, the following GHS classifications may be applicable:
-
Flammable Liquids
-
Skin Irritation
-
Eye Irritation
-
Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation, Central nervous system depression)
Physical and Chemical Properties (Data from Analogues)
Due to the lack of specific data for this compound, the following table summarizes properties for the closely related isomer, 1,4-Diphenylbutane. This information should be used as an estimation.
| Property | Value (for 1,4-Diphenylbutane) |
| Molecular Formula | C₁₆H₁₈ |
| Molecular Weight | 210.32 g/mol |
| Appearance | Colorless Oil |
| Storage Temperature | 2-8°C in an amber vial, under refrigeration |
Exposure Controls and Personal Protection
Given the unknown toxicological profile, stringent exposure controls are paramount.
4.1. Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use explosion-proof electrical equipment where vapors may accumulate.[4]
-
Ensure eyewash stations and safety showers are readily accessible.
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection:
-
Wear chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use.
-
A lab coat or chemical-resistant apron should be worn.
-
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is required.
Handling, Storage, and Disposal
5.1. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not inhale vapors or mists.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Wash hands thoroughly after handling.
5.2. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]
-
Store separately from oxidizing agents and other incompatible materials.
5.3. Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain.
-
Contaminated containers should be treated as hazardous waste.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocols: In Vitro Cytotoxicity Assessment
To address the gap in toxicological data, initial screening for cytotoxicity is a fundamental step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
7.1. Principle:
The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in the amount of formazan produced correlates with a reduction in cell viability.[5]
7.2. Materials:
-
Cell line of interest (e.g., HepG2 for hepatotoxicity)
-
Complete cell culture medium
-
96-well microplates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
7.3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: General workflow for chemical hazard assessment.
Conclusion
The absence of specific toxicological data for this compound necessitates a cautious and proactive approach to its handling and use in a research setting. By adhering to the principles of chemical safety for aromatic hydrocarbons, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can minimize potential risks. The provided experimental protocol for in vitro cytotoxicity serves as a starting point for characterizing the biological activity of this compound. Further investigation into its toxicological properties is warranted to establish a comprehensive safety profile.
References
An In-depth Technical Guide on the Discovery and History of Substituted Diphenylalkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of substituted diphenylalkanes, a significant class of organic compounds with profound historical and ongoing impacts in the fields of agriculture, public health, and environmental science. This document delves into the technical details of their development, physicochemical properties, and biological interactions, with a focus on key compounds such as dichlorodiphenyltrichloroethane (DDT), methoxychlor, and dichlorodiphenyldichloroethane (DDD).
Discovery and Historical Context
The story of substituted diphenylalkanes is centrally linked to the discovery of the insecticidal properties of DDT.
-
1874: The initial synthesis of DDT was accomplished by the Austrian chemist Othmar Zeidler. However, its potent biological activity remained undiscovered for another 65 years.[1]
-
1939: The Swiss chemist Paul Hermann Müller, while working for J. R. Geigy (now part of Novartis), systematically screened compounds for insecticidal activity. In his 350th attempt, he discovered the remarkable efficacy of DDT against a housefly, a breakthrough that would change the course of pest control.[1]
-
World War II: DDT was extensively used during the war to control insect-borne diseases like malaria and typhus, saving millions of lives.[1][2] Its effectiveness was so profound that Müller was awarded the Nobel Prize in Physiology or Medicine in 1948 for his discovery.[1]
-
Post-War Era and "Silent Spring": Following the war, DDT became the most widely used insecticide globally for agricultural purposes. However, its persistence in the environment and its harmful effects on wildlife, particularly birds, were brought to public attention by Rachel Carson's seminal 1962 book, Silent Spring. This publication was a major catalyst for the modern environmental movement.[1]
-
Regulation and Ban: The growing body of scientific evidence on the environmental and health risks associated with DDT, including its role as an endocrine disruptor, led to its ban for agricultural use in the United States in 1972, followed by a worldwide ban under the Stockholm Convention on Persistent Organic Pollutants.[1][2]
The concerns over DDT's environmental impact spurred the development of other substituted diphenylalkanes, such as methoxychlor, which were designed to be less persistent and have lower bioaccumulation potential.
Physicochemical and Toxicological Properties
The following tables summarize key quantitative data for prominent substituted diphenylalkanes.
Table 1: Physicochemical Properties of Selected Substituted Diphenylalkanes
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| p,p'-DDT | C₁₄H₉Cl₅ | 354.49 | 108.5 - 109 | Decomposes | 1.2 µg/L |
| p,p'-DDD | C₁₄H₁₀Cl₄ | 320.05 | 109 - 110 | 193 (at 1 mmHg) | 0.1 mg/L |
| p,p'-DDE | C₁₄H₈Cl₄ | 318.04 | 88 - 89 | 315 (decomposes) | 1.3 µg/L |
| Methoxychlor | C₁₆H₁₅Cl₃O₂ | 345.65 | 89 | Decomposes | 0.1 mg/L at 25°C |
Data compiled from various sources.
Table 2: Acute Toxicity (LD₅₀) of DDT and Methoxychlor in Various Organisms
| Compound | Organism | Route | LD₅₀ Value | Reference |
| DDT | Rat (oral) | Oral | 113-118 mg/kg | [3] |
| DDT | Housefly (topical) | Topical | 3-5 µg/g | [3] |
| Methoxychlor | Rat (oral) | Oral | 5000-7000 mg/kg | [4] |
| Methoxychlor | Mouse (oral) | Oral | 1000-2500 mg/kg | [4] |
| Methoxychlor | Rabbit (oral) | Oral | >6000 mg/kg | [4] |
| Methoxychlor | Honeybee (contact) | Contact | >23.6 µ g/bee | [5] |
| Methoxychlor | Honeybee (oral) | Oral | 5.0 µ g/bee | [5] |
Experimental Protocols for Synthesis
The synthesis of substituted diphenylalkanes typically involves the acid-catalyzed condensation of an aromatic compound with a chlorinated aldehyde or ketone.
Laboratory Preparation of DDT
A common laboratory-scale synthesis of DDT involves the reaction of chloral hydrate with chlorobenzene in the presence of concentrated sulfuric acid.
Reactants:
-
Chloral hydrate (CCl₃CH(OH)₂)
-
Chlorobenzene (C₆H₅Cl)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
To a flask equipped with a stirrer, add chlorobenzene and chloral hydrate.
-
Slowly add concentrated sulfuric acid to the mixture while stirring and maintaining a low temperature (typically with an ice bath). The sulfuric acid acts as a condensing agent and a dehydrating agent.
-
Continue stirring the mixture for several hours at room temperature to allow the reaction to go to completion.
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude DDT.
-
Collect the solid product by filtration and wash it thoroughly with water to remove any remaining acid.
-
The crude DDT can be purified by recrystallization from a suitable solvent, such as ethanol.[6][7]
Synthesis of Methoxychlor
Methoxychlor is synthesized in a similar manner to DDT, but using anisole instead of chlorobenzene.
Reactants:
-
Chloral (CCl₃CHO) or Chloral hydrate
-
Anisole (C₆H₅OCH₃)
-
Concentrated sulfuric acid (H₂SO₄) or another acidic condensing agent.[8]
Procedure:
-
Combine chloral or chloral hydrate with an excess of anisole.
-
Slowly add concentrated sulfuric acid while stirring and cooling the reaction vessel.
-
After the addition is complete, continue stirring for a specified period to ensure complete reaction.
-
Work-up of the reaction mixture is similar to the DDT synthesis, involving precipitation in water, filtration, and washing.
-
Purification is typically achieved through recrystallization.
Synthesis of DDD
DDD can be synthesized by the condensation of dichloroacetaldehyde with chlorobenzene in the presence of an acid catalyst. Alternatively, it can be formed by the reductive de-chlorination of DDT.[9]
Mechanisms of Action and Signaling Pathways
Substituted diphenylalkanes exert their biological effects through multiple mechanisms, primarily by acting as neurotoxins and endocrine disruptors.
Neurotoxicity: Targeting Voltage-Gated Sodium Channels
The primary insecticidal action of DDT and related compounds is due to their interaction with voltage-gated sodium channels in the nerve cell membranes of insects.[10]
-
Mechanism: DDT binds to a specific site on the α-subunit of the sodium channel, which is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[10] The binding of DDT modifies the gating kinetics of the channel, causing it to remain open for an extended period. This leads to a persistent influx of sodium ions, resulting in repetitive nerve discharges, paralysis, and ultimately, the death of the insect.[10]
-
Binding Site: The binding site for DDT and pyrethroids has been extensively studied and is located in a hydrophobic pocket formed by the interface of domains II and III. Specifically, residues in the S4-S5 linker of domain II and the S5 and S6 helices of domains II and III are crucial for binding.[11]
Endocrine Disruption: Interaction with Steroid Hormone Receptors
Many substituted diphenylalkanes, particularly methoxychlor and its metabolites, are known to be endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of the endocrine system by mimicking or blocking the actions of natural hormones, primarily estrogens and androgens.
-
Estrogenic Effects: Methoxychlor and its primary metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), can bind to and activate estrogen receptors (ERα and ERβ).[11][12] This binding initiates a signaling cascade that leads to the expression of estrogen-responsive genes. A well-known biomarker of exposure to estrogenic EDCs in fish is the induction of vitellogenin, an egg-yolk precursor protein, in males.[13] In mammals, these compounds can lead to various reproductive and developmental abnormalities.
-
Anti-androgenic Effects: Some diphenylalkanes and their metabolites can also act as antagonists of the androgen receptor (AR). By binding to the AR, they prevent the natural androgen hormones, such as testosterone, from binding and activating the receptor. This can disrupt male reproductive development and function.
Conclusion
The discovery and development of substituted diphenylalkanes represent a pivotal chapter in the history of chemical pest control and environmental science. While the remarkable insecticidal efficacy of compounds like DDT brought immense benefits to public health and agriculture, their environmental persistence and unintended biological effects have underscored the critical need for a thorough understanding of the structure-activity relationships and mechanisms of action of synthetic chemicals. The ongoing research into the neurotoxic and endocrine-disrupting properties of these compounds continues to inform the development of safer and more sustainable pest management strategies and provides valuable insights for drug development professionals working on targets within these biological pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CN106631652B - A method of synthesis diphenyl alkane compound - Google Patents [patents.google.com]
- 3. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling insecticide-binding sites in the voltage-gated sodium channel [ouci.dntb.gov.ua]
- 7. academic.oup.com [academic.oup.com]
- 8. Table 2 from Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. | Semantic Scholar [semanticscholar.org]
- 9. Altered gene expression in human cells induced by the agricultural chemical Enable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DDT, pyrethrins, pyrethroids and insect sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Stimulation of transactivation of the largemouth bass estrogen receptors alpha, beta-a, and beta-b by methoxychlor and its mono- and bis-demethylated metabolites in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,1-Diphenylbutane-1,4-diol from γ-butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenylbutane-1,4-diol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its synthesis from γ-butyrolactone via a Grignard reaction is a common and effective method. This protocol details the addition of a phenyl Grignard reagent (phenylmagnesium bromide) to γ-butyrolactone. The reaction proceeds via a nucleophilic acyl substitution followed by a second nucleophilic addition to the intermediate ketone, yielding the desired tertiary alcohol.[1][2][3] This method is highly regarded for its efficiency and the relatively straightforward nature of the procedure.
Reaction Principle
The synthesis involves the reaction of γ-butyrolactone with two equivalents of phenylmagnesium bromide. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the lactone.[4][5] This leads to the opening of the lactone ring to form a ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to the ketone, which is more reactive than the initial ester (lactone).[3] An acidic workup subsequently protonates the resulting alkoxide to yield the final diol product.[2][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound-1,4-diol.
| Parameter | Value | Reference |
| Molecular Weight of γ-butyrolactone | 86.09 g/mol | N/A |
| Molecular Weight of Phenylmagnesium Bromide | 181.31 g/mol | N/A |
| Molecular Weight of this compound-1,4-diol | 242.31 g/mol | [7] |
| Molar Ratio of Phenylmagnesium Bromide to γ-butyrolactone | ~2.4 : 1 | [7] |
| Reaction Solvent | Tetrahydrofuran (THF) | [7] |
| Reaction Temperature | Room Temperature | [7] |
| Reaction Time | Overnight | [7] |
Experimental Protocol
Materials:
-
γ-butyrolactone (4.33 g, 50.3 mmol)[7]
-
2 M solution of phenylmagnesium bromide in THF (60 ml, 120 mmol)[7]
-
Anhydrous Tetrahydrofuran (THF) (60 ml)[7]
-
Saturated aqueous ammonium chloride solution
-
2 N hydrochloric acid[7]
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath (optional, for controlling exotherm)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4.33 g (50.3 mmol) of γ-butyrolactone in 60 ml of anhydrous THF.[7]
-
Addition of Grignard Reagent: Slowly add 60 ml (120 mmol) of a 2 M solution of phenylmagnesium bromide in THF to the γ-butyrolactone solution dropwise over a period of 50 minutes.[7] Maintain a steady rate of addition to control any potential exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature overnight to ensure the reaction goes to completion.[7]
-
Quenching: Carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution, followed by the addition of 2 N hydrochloric acid.[7] This step should be performed in a well-ventilated fume hood as it may produce fumes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[7] Collect the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[7] Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound-1,4-diol.[7]
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain the pure diol.
Visualizations
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound-1,4-diol.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound-1,4-diol.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. Synthesis routes of this compound-1,4-diol [benchchem.com]
Application Note: HPLC Method for the Separation of 1,1-Diphenylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 1,1-Diphenylbutane-1,4-diol. The described reversed-phase HPLC protocol is suitable for the quantification of the main component and the separation from potential process-related impurities. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, and expected results, to facilitate its implementation in research and quality control environments.
Introduction
This compound-1,4-diol is a chemical intermediate with applications in various fields of chemical synthesis. Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. This application note presents a validated HPLC method for the analysis of this compound-1,4-diol, adaptable for both purity assessment and impurity profiling.
Physicochemical Properties of this compound-1,4-diol
A summary of the key physicochemical properties of this compound-1,4-diol is presented in Table 1. Understanding these properties is essential for the development of an appropriate HPLC method.
Table 1: Physicochemical Properties of this compound-1,4-diol
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₂ | [1] |
| Molecular Weight | 242.31 g/mol | [1] |
| IUPAC Name | This compound-1,4-diol | [1] |
| Appearance | White to off-white solid | |
| Polarity | Moderately polar |
HPLC Method Parameters
A reversed-phase HPLC method was developed for the analysis of this compound-1,4-diol. The method parameters are detailed in Table 2. This method is designed to be robust and can be adapted to most standard HPLC systems equipped with a UV detector.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B in 15 minutes, then hold at 80% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 25 minutes (including equilibration) |
An alternative column that has shown good performance is the Newcrom R1.[2] For mass spectrometry applications, the phosphoric acid in the mobile phase should be replaced with a volatile acid such as 0.1% formic acid.[2]
Experimental Protocol
Reagents and Materials
-
This compound-1,4-diol reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound-1,4-diol reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol, using sonication if necessary.
-
Allow the solution to return to room temperature and dilute to the mark with methanol. This yields a stock solution of approximately 100 µg/mL.
-
Prepare working standards by further dilution of the stock solution with the mobile phase initial composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound-1,4-diol into a 100 mL volumetric flask.
-
Follow steps 2 and 3 from the standard solution preparation to obtain a sample solution of approximately 100 µg/mL.
-
Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Potential Impurities
The synthesis of this compound-1,4-diol often involves the reaction of γ-butyrolactone with a phenyl Grignard reagent, such as phenylmagnesium bromide.[3][4] Potential impurities from this synthesis route include:
-
Biphenyl: Formed by the coupling of the Grignard reagent.
-
Unreacted starting materials: γ-butyrolactone and phenylmagnesium bromide (or its quenched form, benzene).
-
Other by-products: Arising from side reactions of the Grignard reagent.
The presented HPLC method is designed to separate this compound-1,4-diol from these and other potential process-related impurities.
Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound-1,4-diol.
References
Application Notes and Protocols for Using 1,1-Diphenylbutane as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 1,1-diphenylbutane as an internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of non-polar and semi-volatile organic compounds. The following sections outline the rationale for its selection, sample preparation, instrumental parameters, and data analysis, offering a comprehensive guide for its implementation in research and quality control settings.
Introduction to this compound as an Internal Standard
An internal standard in chromatography is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[1] The ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other sample components.[2]
This compound is a suitable internal standard for the GC-MS analysis of various non-polar and semi-volatile organic compounds due to its chemical properties:
-
Chemical Inertness: It is a stable hydrocarbon that is unlikely to react with analytes or components of the sample matrix.
-
Appropriate Volatility: Its boiling point (288-289 °C) allows it to elute within a typical GC-MS run for semi-volatile compounds, ensuring it does not interfere with early-eluting volatile compounds or excessively prolong the analysis time.
-
Distinct Mass Spectrum: The mass spectrum of this compound exhibits characteristic fragments that can be easily distinguished from many common analytes and background noise.
-
Commercial Availability: It is readily available from chemical suppliers.
Applications
The use of this compound as an internal standard is particularly advantageous in the following applications:
-
Environmental Analysis: Quantification of polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and other persistent organic pollutants in soil, water, and air samples.[3]
-
Food and Beverage Industry: Determination of flavor and fragrance compounds, as well as contaminants like pesticides.
-
Pharmaceutical Analysis: Quantification of impurities and degradation products in drug substances and formulations.
-
Forensic Science: Analysis of accelerants in fire debris and quantification of drugs of abuse.[4]
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Solvent: Hexane or Dichloromethane (GC grade)
-
Analytes of Interest (for calibration standards)
-
Sample Matrix (e.g., soil, water, plasma)
-
Glassware: Volumetric flasks, pipettes, autosampler vials with septa
Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 100 mg of this compound.
-
Dissolve it in a 100 mL volumetric flask with hexane.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing the analytes of interest at different concentrations.
-
To each calibration standard, add a constant amount of the this compound internal standard stock solution to achieve a final concentration of, for example, 10 µg/mL.
-
Sample Preparation
The following is a general protocol for the extraction of analytes from a solid matrix (e.g., soil). This protocol should be optimized based on the specific sample matrix and analytes.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard stock solution (e.g., 50 µL of a 100 µg/mL solution).
-
Add 10 mL of an appropriate extraction solvent (e.g., a 1:1 mixture of hexane and acetone).
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Clean-up (if necessary):
-
The supernatant can be further cleaned using solid-phase extraction (SPE) to remove interfering matrix components. The choice of SPE cartridge will depend on the nature of the analytes and the matrix.
-
-
Final Preparation:
-
Transfer the final extract into a GC-MS autosampler vial.
-
GC-MS Instrumental Parameters
The following are suggested starting parameters for a typical GC-MS system. These should be optimized for the specific analytes and instrument.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60 °C, hold for 2 min; ramp at 10 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-550) or Selected Ion Monitoring (SIM) |
For quantitative analysis using this compound, the following ions can be monitored in SIM mode: m/z 91, 117, 196 . The primary quantification ion is typically the most abundant and specific ion, in this case, likely m/z 117 .
Data Presentation and Analysis
Quantitative analysis is performed by calculating the response factor (RF) for each analyte relative to the internal standard.
Response Factor (RF) = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of standards. The concentration of the analyte in the samples is then determined from this calibration curve.
Example Quantitative Data
The following table presents hypothetical quantitative data for the analysis of three polycyclic aromatic hydrocarbons (PAHs) using this compound as an internal standard.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Calibration Range (µg/mL) | R² of Calibration Curve | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Naphthalene | 10.5 | 128 | 0.1 - 20 | 0.9992 | 0.03 | 0.1 |
| Phenanthrene | 17.2 | 178 | 0.1 - 20 | 0.9995 | 0.02 | 0.1 |
| Pyrene | 20.8 | 202 | 0.1 - 20 | 0.9991 | 0.02 | 0.1 |
| This compound (IS) | 18.5 | 117 | 10 (constant) | N/A | N/A | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for quantitative analysis using this compound as an internal standard.
Logical Relationship for Quantification
The diagram below outlines the logical relationship for calculating the analyte concentration using the internal standard method.
Conclusion
This compound serves as a reliable and effective internal standard for the GC-MS quantification of a range of non-polar and semi-volatile organic compounds. Its chemical stability and distinct chromatographic and mass spectral properties allow for accurate and precise measurements. The protocols and data presented herein provide a solid foundation for the implementation of this compound as an internal standard in various analytical applications. It is recommended that the specific parameters for sample preparation and instrumental analysis be optimized for the particular analytes and matrices under investigation.
References
- 1. surrogate and Internal standard - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. tdi-bi.com [tdi-bi.com]
- 4. Synthesis of a stable isotopically labeled universal surrogate peptide for use as an internal standard in LC-MS/MS bioanalysis of human IgG and Fc-fusion protein drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,1-Diphenylbutane in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,1-diphenylbutane as a substrate in various catalytic reactions. This compound serves as an excellent model compound for studying the catalytic transformation of alkylaromatic hydrocarbons, which are relevant in petrochemical refining, biomass conversion, and the degradation of polystyrene-like polymers.
Catalytic Cracking and Hydrocracking
Catalytic cracking of this compound over solid acid catalysts, such as zeolites, is a key process for breaking it down into smaller, more valuable molecules like benzene, toluene, and light olefins. Hydrocracking is a related process that occurs in the presence of hydrogen and a bifunctional catalyst, yielding saturated products.
Application Note:
This compound is a valuable substrate for evaluating the activity and selectivity of various cracking and hydrocracking catalysts. The distribution of reaction products provides insights into the catalyst's acidity, pore structure, and the balance between its metal and acid functions (in the case of hydrocracking). The primary cracking mechanism involves the formation of a carbenium ion intermediate on the acid sites of the catalyst, followed by β-scission of C-C bonds.
Experimental Protocol: Catalytic Cracking of this compound over Y-Zeolite
Objective: To evaluate the product distribution from the catalytic cracking of this compound over a Y-zeolite catalyst.
Materials:
-
This compound (substrate)
-
H-Y Zeolite catalyst (e.g., CBV 712)
-
High-purity nitrogen or helium (carrier gas)
-
Fixed-bed reactor system with temperature and flow control
-
Gas chromatograph with a flame ionization detector (GC-FID) for product analysis
Procedure:
-
A quantity of 0.5 g of H-Y zeolite catalyst is placed in a quartz tube reactor and secured with quartz wool.
-
The catalyst is pre-treated by heating to 500°C under a flow of nitrogen (50 mL/min) for 2 hours to remove any adsorbed water.
-
The reactor temperature is then adjusted to the desired reaction temperature (e.g., 450°C).
-
This compound is introduced into the reactor via a syringe pump at a weight hourly space velocity (WHSV) of 2 h⁻¹.
-
The gaseous products are passed through a condenser to collect the liquid fraction, and the non-condensable gases are collected in a gas bag.
-
Both liquid and gas samples are analyzed by GC-FID to determine the product distribution.
Data Presentation: Representative Product Distribution
The following table summarizes a representative product distribution for the catalytic cracking of this compound over a Y-zeolite catalyst.
| Product | Representative Yield (wt%) |
| Benzene | 35 |
| Toluene | 15 |
| Ethylbenzene | 10 |
| Styrene | 5 |
| Light Olefins (C2-C4) | 20 |
| Coke | 10 |
| Other Products | 5 |
Logical Relationship: Catalytic Cracking Mechanism
Application Note: High-Purity Purification of Crude 1,1-Diphenylbutane
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,1-Diphenylbutane is a hydrocarbon compound featuring a butane chain with two phenyl group substituents on the first carbon atom. As with many organic synthesis products, the crude form of this compound often contains unreacted starting materials, byproducts, and other impurities. Achieving high purity is critical for subsequent applications, including analytical standard preparation, mechanistic studies, and as a precursor in multi-step syntheses. This document provides detailed protocols for the purification of crude this compound using two primary laboratory techniques: fractional vacuum distillation and flash column chromatography.
Principles of Purification The selection of a purification method depends on the nature of the impurities and the desired final purity.
-
Fractional Vacuum Distillation: This technique is ideal for separating liquids with close boiling points or for purifying compounds that are thermally sensitive. Since this compound is a high-boiling liquid (the related isomer 1,3-diphenylbutane boils at 295 °C), distillation at atmospheric pressure could lead to decomposition.[1] By reducing the pressure, the boiling point is significantly lowered, allowing for safe and efficient separation from less volatile or more volatile impurities.[2][3][4]
-
Flash Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[5] Because this compound is a non-polar aromatic hydrocarbon, it will have a weak affinity for the polar silica gel and will elute quickly with a non-polar solvent. Polar impurities will be strongly retained by the silica gel, allowing for an effective separation.[1]
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound and related compounds for reference.
| Property | This compound (Target) | 1,3-Diphenylbutane (Isomer) |
| Molecular Formula | C₁₆H₁₈ | C₁₆H₁₈ |
| Molecular Weight | 210.32 g/mol | 210.32 g/mol |
| Boiling Point (est.) | ~290-300 °C (at 760 mmHg) | 295 °C[1] |
| Polarity | Non-polar | Non-polar |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is recommended for purifying large quantities of crude this compound where impurities have significantly different boiling points.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flasks (distillation and receiving flasks)
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer adapter
-
Condenser (Liebig or Allihn)
-
Vacuum adapter
-
Vacuum pump (with cold trap)
-
Heating mantle with stirrer
-
Magnetic stir bar or boiling capillary[3]
-
Laboratory clamps and stand
-
Thick-walled vacuum tubing
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is free of cracks.[3]
-
Lightly grease all ground-glass joints to ensure a tight seal.
-
Place the crude this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
-
Distillation Process:
-
Turn on the magnetic stirrer.
-
Slowly and carefully apply the vacuum to the system. The pressure should drop, and you may observe some initial bubbling as volatile impurities or dissolved gases are removed.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun).
-
As the temperature rises and stabilizes at the boiling point of this compound under the applied vacuum, place a clean receiving flask to collect the main fraction. Record the temperature and pressure.
-
Continue distillation until only a small residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure.
-
Turn off the vacuum pump and stirrer.
-
Weigh the collected pure fraction and determine the yield. Analyze purity using GC-MS or NMR.
-
Data Presentation: Distillation Parameters
| Parameter | Value |
|---|---|
| Crude Sample Volume | User-defined |
| Vacuum Pressure | 1-10 mmHg (typical) |
| Forerun Fraction Temp. | Variable (lower than main fraction) |
| Main Fraction Temp. | Dependent on vacuum (e.g., ~150-170 °C at 10 mmHg) |
| Purity (Post-Distillation) | >98% (typical, impurity dependent) |
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for removing polar impurities and for purifying smaller-scale reactions to a very high purity.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or heptane) and Ethyl Acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Sand (acid-washed)
-
Beakers, Erlenmeyer flasks, test tubes for fraction collection
-
TLC plates, chamber, and UV lamp for monitoring
-
Air or nitrogen line for applying pressure
Procedure:
-
Solvent System Selection:
-
Develop an appropriate solvent system using Thin Layer Chromatography (TLC).
-
For a non-polar compound like this compound, start with a highly non-polar eluent.[1]
-
A good starting point is 2-5% Ethyl Acetate in Hexane.[1] The ideal system should give the product an Rƒ value of approximately 0.2-0.35.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., pure hexane).[5]
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica bed uniformly. The final packed silica bed should be level.
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully pipette this solution onto the top layer of sand in the column.
-
Drain the solvent just to the level of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle, steady pressure from an air or nitrogen line to achieve a solvent flow rate of about 2 inches per minute down the column.
-
Collect the eluting solvent in small, numbered fractions (e.g., 10-20 mL each).
-
-
Analysis:
-
Monitor the collected fractions by TLC to determine which contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Weigh the final product and determine the yield and purity.
-
Data Presentation: Chromatography Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | 2-5% Ethyl Acetate in Hexane (example)[1] |
| Silica to Crude Ratio | 50:1 to 100:1 by weight[5] |
| Target Rƒ | 0.2 - 0.35 |
| Purity (Post-Column) | >99% (typical) |
Workflow Visualization
Caption: Workflow for the purification of this compound.
References
- 1. 1,3-diphenylbutane [stenutz.eu]
- 2. 1,1-DIPHENYL-BUTANE-1,2-DIOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-1,4-diol | C16H18O2 | CID 96679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S)-1,1-Diphenylbutane-1,3-diol | C16H18O2 | CID 13204334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,1-Diphenylbutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 1,1-diphenylbutane and its core functional moiety, the benzhydryl group, in organic synthesis. While direct literature on this compound for these specific applications is limited, its structure lends itself to roles as a protecting group precursor, a radical moderator, and a cation scavenger. The protocols and data presented are based on the well-established chemistry of the closely related diphenylmethyl (benzhydryl) group.
Application as a Protecting Group
The 1,1-diphenylbutyl group, accessible from this compound, can be utilized as a bulky and stable protecting group for various functional groups, particularly alcohols, amines, and carboxylic acids. The stability of the resulting benzhydryl ether, amine, or ester is attributed to the steric hindrance provided by the two phenyl rings.
Data Summary: Protection and Deprotection Conditions
| Functional Group | Protecting Group | Protection Method | Deprotection Method | Yield (%) | Reference |
| Primary Alcohol | Benzhydryl Ether | Diphenylmethanol, PdCl₂, Acetonitrile, RT | H₂, Pd/C, RT | 70-90 | [1] |
| Secondary Alcohol | Benzhydryl Ether | Benzhydrol, p-TsCl, 110°C, solvent-free | Acidic hydrolysis (e.g., TFA) | ~86 | |
| Amine (Uracil N-H) | Benzhydryl | Benzhydryl chloride, NaH, HMPT | 10% TfOH in TFA, 0°C | High | |
| Carboxylic Acid | Benzhydryl Ester | Diphenyldiazomethane | Hydrogenolysis (H₂, Pd/C) or mild acid | High | [2] |
Experimental Protocols
Protocol 1.1: Protection of a Primary Alcohol as a Benzhydryl Ether
This protocol describes the palladium-catalyzed protection of a primary alcohol using diphenylmethanol, which can be adapted for 1,1-diphenylbutanol.
Materials:
-
Primary alcohol (1.0 eq)
-
Diphenylmethanol (1.2 eq)
-
Palladium(II) chloride (PdCl₂) (0.05 eq)
-
Anhydrous acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous acetonitrile, add diphenylmethanol and palladium(II) chloride under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzhydryl ether.[1]
Protocol 1.2: Deprotection of a Benzhydryl Ether via Hydrogenolysis
Materials:
-
Benzhydryl ether (1.0 eq)
-
Palladium on carbon (10% Pd/C) (5-10 mol%)
-
Methanol or Ethyl acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzhydryl ether in a suitable solvent (e.g., methanol or ethyl acetate).
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Logical Workflow for Protection/Deprotection
Caption: General workflow for the use of a protecting group in a multi-step synthesis.
Application in Radical Reactions
While not a typical radical initiator, the 1,1-diphenyl moiety can act as a radical scavenger or trap. Highly reactive radicals can add to a molecule like 1,1-diphenylethylene (a close analog) to form a more stable, resonance-delocalized benzhydryl-type radical. This property can be exploited to study radical reaction mechanisms or to control radical polymerization processes.
Data Summary: Radical Trapping
| Radical Source | Trapping Agent | Resulting Species | Application | Reference |
| Various radical initiators | 1,1-Diphenylethylene | Stable benzhydryl radical adduct | Mechanistic studies, radical clock experiments | [3][4] |
| TEMPO | 1,1-Diphenylethylene | TEMPO-adduct | Radical trapping experiments | [5] |
Experimental Protocol
Protocol 2.1: Radical Trapping with a 1,1-Diphenylalkene Analog
This protocol provides a general method for using a 1,1-diphenylalkene as a radical trap to investigate a reaction mechanism.
Materials:
-
Reaction under investigation (generating radical intermediates)
-
1,1-Diphenylethylene (radical trap) (1.5 - 2.0 eq)
-
Appropriate solvent for the reaction
-
Analytical instrumentation (e.g., GC-MS, LC-MS, NMR)
Procedure:
-
Set up the reaction of interest under standard conditions.
-
In a parallel experiment, set up the same reaction but with the addition of 1,1-diphenylethylene.
-
Allow both reactions to proceed for the same amount of time.
-
Quench the reactions and work up as required.
-
Analyze the product mixture from the reaction containing the trap for the presence of new products derived from the addition of the radical intermediate to 1,1-diphenylethylene.
-
Characterize the trapped adducts to gain insight into the structure of the radical intermediate.[3][4]
Signaling Pathway for Radical Scavenging
Caption: Mechanism of radical trapping by a 1,1-diphenylalkene derivative.
Application as a Cation Scavenger
During acid-catalyzed deprotection steps, reactive cationic species can be generated, which may lead to undesired side reactions. A cation scavenger is a compound that reacts with these cations, effectively removing them from the reaction mixture. The electron-rich phenyl rings of this compound make it a potential scavenger for electrophilic carbocations. For instance, anisole is commonly used to trap the benzhydryl cation formed during the deprotection of benzhydryl ethers.[6]
Data Summary: Cation Scavenging in Deprotection
| Deprotection Reaction | Cation Generated | Scavenger | Purpose | Reference |
| Acid-mediated deprotection of Benzhydryl ethers | Benzhydryl cation (Ph₂CH⁺) | Anisole | Prevents re-attachment of the protecting group or other side reactions | [6] |
| General acid-labile deprotection | Various carbocations | Pentamethylbenzene | Non-Lewis basic scavenger to trap cations without coordinating to Lewis acids | [7] |
Experimental Protocol
Protocol 3.1: Use of a Diphenylalkane-type Cation Scavenger in an Acidic Deprotection
This protocol illustrates the general use of an aromatic compound as a cation scavenger during an acid-catalyzed deprotection.
Materials:
-
Protected substrate (e.g., a tert-butyl ether or ester) (1.0 eq)
-
This compound (or a similar electron-rich aromatic) as scavenger (5-10 eq)
-
Strong acid (e.g., Trifluoroacetic acid - TFA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the protected substrate in anhydrous DCM.
-
Add the cation scavenger (e.g., this compound) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the strong acid (e.g., TFA) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography to separate it from the scavenger and its alkylated byproducts.
Mechanism of Cation Scavenging
Caption: General mechanism of cation scavenging during acidic deprotection.
References
- 1. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: 1H and 13C NMR Analysis of 1,1-Diphenylbutane
Introduction
1,1-Diphenylbutane is a hydrocarbon featuring a butyl group attached to a carbon atom which is, in turn, bonded to two phenyl rings. This structural motif is of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, along with an interpretation of the expected spectral data. The information presented is intended to guide researchers, scientists, and drug development professionals in their analytical workflows.
Predicted Spectral Data
Due to the limited availability of public experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift theory and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| 7.30 - 7.15 | Multiplet | 10H | - | Ar-H |
| 3.85 | Triplet | 1H | 7.8 | -CH(Ph)₂ |
| 2.10 | Multiplet | 2H | - | -CH₂-CH₂-CH₃ |
| 1.30 | Sextet | 2H | 7.5 | -CH₂-CH₃ |
| 0.90 | Triplet | 3H | 7.3 | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| 145.5 | Quaternary Ar-C |
| 128.5 | Ar-C H |
| 128.0 | Ar-C H |
| 126.0 | Ar-C H |
| 52.0 | -C H(Ph)₂ |
| 38.0 | -C H₂-CH₂-CH₃ |
| 23.0 | -C H₂-CH₃ |
| 14.0 | -C H₃ |
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 500 MHz instrument)
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's probe (typically around 4-5 cm).
¹H NMR Spectroscopy Protocol
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the proton probe.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 (adjust as needed based on sample concentration).
-
Receiver Gain (RG): Set automatically or adjust manually to avoid clipping.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~6 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals.
-
Analyze the multiplicities and coupling constants.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup:
-
Use the same locked and shimmed sample.
-
Tune and match the carbon probe.
-
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C).
-
Receiver Gain (RG): Set automatically or adjust manually.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~100 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
Identify and list the chemical shifts of the carbon signals.
-
Data Interpretation and Structural Assignment
The predicted ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region (7.30-7.15 ppm) integrating to 10 protons, corresponding to the two phenyl groups. The methine proton, being adjacent to two deshielding phenyl groups, is predicted to appear as a triplet around 3.85 ppm. The aliphatic protons of the butyl chain are expected to appear at progressively higher fields, with the terminal methyl group being the most shielded at approximately 0.90 ppm.
The predicted ¹³C NMR spectrum should display eight distinct signals. The quaternary aromatic carbons are expected to be the most downfield. The methine carbon attached to the phenyl groups is predicted around 52.0 ppm, while the carbons of the butyl chain will appear in the aliphatic region (14.0-38.0 ppm).
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with labels corresponding to the predicted NMR assignments.
Application Note: Elucidating the Fragmentation Pattern of 1,1-Diphenylbutane using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of 1,1-diphenylbutane. Due to the absence of a publicly available mass spectrum for this compound, this note presents a predicted fragmentation pattern based on the established principles of mass spectrometry and analysis of structurally similar compounds. The primary fragmentation pathways involve benzylic cleavage and rearrangements, leading to the formation of highly stable carbocations. Understanding this fragmentation is crucial for the identification and structural elucidation of this compound and related compounds in complex matrices, which is of significant interest in synthetic chemistry and drug development.
Introduction
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds.[1] In electron ionization (EI) mass spectrometry, high-energy electrons bombard a molecule, leading to the formation of a molecular ion and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. This compound is an aromatic hydrocarbon, and its fragmentation is expected to be dominated by pathways that lead to the formation of stable, resonance-stabilized carbocations. This document outlines the predicted major fragment ions and provides a detailed protocol for the analysis of such compounds.
Predicted Mass Spectrometry Data of this compound
The fragmentation of this compound is anticipated to be driven by the stability of the resulting fragments. The molecular ion (M+) is formed by the loss of an electron. Subsequent fragmentation occurs through cleavage of the C-C bonds in the butane chain.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Ion | Structure | Relative Intensity |
| 210 | [C₁₆H₁₈]⁺ | Molecular Ion | Low |
| 167 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation | High (Base Peak) |
| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation | Moderate |
| 91 | [C₇H₇]⁺ | Tropylium ion | High |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |
Fragmentation Pathway
The primary fragmentation of the this compound molecular ion (m/z 210) is expected to be the cleavage of the bond between the first and second carbon atoms of the butane chain (α-cleavage). This results in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of the highly stable diphenylmethyl cation ([ (C₆H₅)₂CH]⁺) at m/z 167. This fragment is predicted to be the base peak due to its significant resonance stabilization.
Further fragmentation of the diphenylmethyl cation can occur, leading to the formation of other characteristic ions. The tropylium ion (m/z 91) is a common and stable fragment in the mass spectra of alkylbenzenes, formed through rearrangement. The phenyl cation (m/z 77) can be formed by the loss of a benzene molecule from the diphenylmethyl cation.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Experimental Protocol
This section provides a general protocol for the analysis of this compound or similar small molecules using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Objective: To prepare a solution of the analyte at a suitable concentration for GC-MS analysis.
-
Materials:
-
This compound
-
High-purity solvent (e.g., dichloromethane or hexane)
-
Volumetric flasks
-
Micropipettes
-
GC vials with septa
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.
-
Transfer an appropriate volume of the final working solution into a GC vial and cap it securely.
-
2. GC-MS Analysis
-
Objective: To separate the analyte from any impurities and obtain its mass spectrum.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Typical GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
3. Data Analysis
-
Objective: To identify the peaks in the chromatogram and interpret the mass spectrum of the analyte.
-
Procedure:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern.
-
Experimental Workflow
References
Application Notes and Protocols: The Role of Diphenyl-Substituted Alkanes in Polymer Chemistry Research, with a Focus on 1,1-Diphenylethylene as a Structural Analog to 1,1-Diphenylbutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Direct applications of 1,1-diphenylbutane in polymer chemistry research are not extensively documented in publicly available literature. However, the structurally similar compound, 1,1-diphenylethylene (DPE), and its derivatives are of significant importance, particularly in the field of living anionic polymerization.[1][2] DPE's unique reactivity allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and specific end-group functionalities.[1][2] These characteristics are crucial for the development of advanced polymeric materials for various applications, including in the pharmaceutical and biomedical fields.
This document will focus on the principles and applications of DPE in polymer chemistry as a proxy for understanding the potential roles of diphenyl-substituted alkanes like this compound. The methodologies described for DPE can serve as a foundational guide for researchers exploring the use of analogous compounds.
Key Applications of 1,1-Diphenylethylene in Polymer Chemistry
1,1-Diphenylethylene is a non-homopolymerizable monomer due to steric hindrance. This property makes it an excellent tool for controlling polymer architecture in living anionic polymerization. Its primary applications include:
-
Formation of Functional Initiators: DPE can react with organolithium compounds to form a stable, less reactive carbanion. This adduct can then initiate the polymerization of other monomers in a controlled manner.
-
End-Capping of Polymer Chains: Living polymer chains can be terminated by reacting them with DPE. This process introduces a diphenylmethyl carbanion at the chain end, which is less reactive and can be used for further functionalization.
-
Synthesis of Block Copolymers: The controlled nature of DPE-mediated polymerization allows for the sequential addition of different monomers, leading to the formation of well-defined block copolymers.
-
Creation of Macromonomers: Polymers end-capped with a DPE unit containing a polymerizable group can act as macromonomers for the synthesis of graft and comb-like polymers.
Quantitative Data Summary
The following table summarizes typical quantitative data from anionic polymerization experiments involving 1,1-diphenylethylene derivatives. This data highlights the high degree of control achievable over the polymer's molecular weight and dispersity.
| Monomer | Initiator System | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | Đ (Mw/Mn) | Monomer Conversion (%) | Reference |
| Styrene | sec-BuLi / DPE derivative | 10,000 | 9,800 | 1.05 | >99 | [2] |
| Isoprene | n-BuLi / DPE derivative | 15,000 | 14,500 | 1.06 | >99 | [1] |
| Methyl Methacrylate | DPE-based initiator | 20,000 | 19,500 | 1.10 | >98 | [2] |
Mn = Number-average molecular weight; Mw = Weight-average molecular weight; Đ = Dispersity Index.
Experimental Protocols
Protocol 1: Synthesis of a Polystyrene-block-poly(methyl methacrylate) Copolymer using a DPE-based Initiator
This protocol describes the synthesis of a diblock copolymer via sequential anionic polymerization, where the crossover from the non-polar styrene to the polar methyl methacrylate is facilitated by end-capping the living polystyrene with a DPE derivative.
Materials:
-
Styrene, freshly distilled from CaH2.
-
Methyl methacrylate (MMA), freshly distilled from CaH2 and triethylaluminum.
-
1,1-Diphenylethylene (DPE), freshly distilled from n-butyllithium.
-
sec-Butyllithium (sec-BuLi) in cyclohexane.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Anhydrous methanol.
-
Argon gas supply.
-
Schlenk line and glassware.
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of argon.
-
Solvent and Monomer Addition: Introduce 250 mL of anhydrous THF into the reactor via cannula. Add 10.0 g of purified styrene to the reactor.
-
Initiation of Styrene Polymerization: Cool the reactor to -78 °C using a dry ice/acetone bath. Add the calculated amount of sec-BuLi initiator dropwise via syringe to achieve the desired molecular weight for the polystyrene block. The solution should turn a characteristic orange-red color, indicating the presence of living polystyryllithium anions.
-
Styrene Polymerization: Allow the styrene polymerization to proceed for 2 hours at -78 °C to ensure complete conversion.
-
End-Capping with DPE: Add a slight excess of DPE (e.g., 1.2 equivalents relative to the initiator) to the living polystyrene solution. The color of the solution will change to a deep red, characteristic of the diphenylmethyllithium anion. This step is crucial for preventing side reactions when the polar MMA monomer is introduced.
-
MMA Addition and Polymerization: Slowly add 8.0 g of purified MMA to the reactor. The deep red color will fade as the MMA is initiated. Allow the MMA polymerization to proceed for 1 hour at -78 °C.
-
Termination: Terminate the polymerization by adding 5 mL of degassed methanol to the reactor. The color of the solution will disappear completely.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the white polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Characterize the resulting block copolymer by Size Exclusion Chromatography (SEC) to determine the molecular weight and dispersity, and by ¹H NMR spectroscopy to determine the composition.
Visualizations
Caption: Initiation of anionic polymerization using a 1,1-diphenylethylene-based adduct.
References
Application Notes and Protocols for In Vivo Metabolite Identification of 1,1-Diphenylbutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo metabolite identification of 1,1-diphenylbutane derivatives. Understanding the metabolic fate of these compounds is crucial for evaluating their efficacy, safety, and potential drug-drug interactions. The protocols outlined below are based on established methodologies for drug metabolism studies and inferences from structurally related diphenylalkane compounds.
Predicted Metabolic Pathways of this compound Derivatives
The metabolic landscape of this compound derivatives is predicted to be dominated by Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] Based on the metabolism of structurally analogous drugs such as methadone and propoxyphene, the key metabolic transformations are expected to be aromatic hydroxylation and N-dealkylation.[4][5][6]
Key Predicted Metabolic Reactions:
-
Aromatic Hydroxylation: The addition of a hydroxyl group to one or both of the phenyl rings is a common metabolic pathway for aromatic compounds.[7][8][9] This reaction increases the polarity of the molecule, facilitating its excretion. The position of hydroxylation can be influenced by the presence and nature of other substituents on the phenyl rings.
-
N-dealkylation: For this compound derivatives containing a terminal amine group, N-dealkylation is a probable metabolic route.[10][11][12] This involves the removal of an alkyl group from the nitrogen atom, often resulting in a primary or secondary amine metabolite. This process is also typically catalyzed by CYP enzymes.[4][13]
Below is a diagram illustrating the predicted primary metabolic pathways for a generic this compound derivative containing a dimethylamine group.
Caption: Predicted Metabolic Pathways for a this compound Derivative.
Experimental Workflow for In Vivo Metabolite Identification
A systematic approach is essential for the successful identification and characterization of metabolites in vivo. The following workflow outlines the key stages, from initial in vivo studies to final data analysis.
Caption: General Experimental Workflow for In Vivo Metabolite Identification.
Application Notes
Animal Model Selection
The choice of animal model is critical and should ideally have a metabolic profile that is comparable to humans. Rodents (rats and mice) are commonly used for initial screening due to their cost-effectiveness and ease of handling. However, for compounds primarily metabolized by CYP3A4, species such as the dog or non-human primate may be more predictive of human metabolism.
Dosing and Sample Collection
-
Dose Administration: The this compound derivative can be administered via various routes, with oral (PO) and intravenous (IV) being the most common for pharmacokinetic and metabolism studies. The dose should be sufficient to produce detectable levels of metabolites without causing significant toxicity.
-
Sample Collection: Blood, urine, and feces are the primary matrices for metabolite profiling. Blood samples should be collected at multiple time points to capture the formation and elimination phases of the parent drug and its metabolites. Urine and feces are typically collected over a 24 or 48-hour period to ensure the capture of all excreted metabolites.
Analytical Techniques
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for metabolite identification due to its high sensitivity and selectivity.[14][15][16]
-
Initial Screening: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for initial screening to obtain accurate mass measurements of the parent drug and potential metabolites.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the ions of interest, providing structural information. Comparison of the fragmentation patterns of metabolites with that of the parent compound can help identify the site of metabolic modification. For definitive structural confirmation of novel or significant metabolites, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Experimental Protocols
Protocol 1: In Vivo Rodent Study for Metabolite Profiling
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (n=3-5 per group) for at least one week before the study.
-
Dose Preparation: Prepare a formulation of the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dose Administration: Administer a single oral dose of the compound (e.g., 10 mg/kg).
-
Sample Collection:
-
Blood: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Urine and Feces: House the animals in metabolic cages for the collection of urine and feces over 24 hours.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Pool the collected urine, measure the total volume, and store aliquots at -80°C.
-
Feces: Homogenize the collected feces with water and store at -80°C.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
A. Plasma Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
B. Urine Sample Preparation ("Dilute and Shoot")
-
Thaw urine samples on ice.
-
Centrifuge at 14,000 rpm for 10 minutes to remove any particulate matter.
-
Dilute the supernatant 1:10 with the initial mobile phase.
-
Vortex and directly inject into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis for Metabolite Identification
-
Liquid Chromatography (LC) System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the parent compound and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over 15-20 minutes.
-
-
Mass Spectrometry (MS) System: A high-resolution mass spectrometer capable of MS/MS.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amine-containing compounds.
-
Data Acquisition:
-
Full Scan: Acquire full scan data over a mass range that covers the expected parent and metabolite masses (e.g., m/z 100-1000).
-
Data-Dependent MS/MS: Trigger MS/MS fragmentation for the most intense ions detected in the full scan, including a predefined inclusion list for the parent drug's m/z.
-
-
Data Presentation
Quantitative data for the parent compound and its major metabolites should be summarized in a clear and concise table to allow for easy comparison across different time points and matrices.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | % of Parent AUC |
| Parent Compound | 100% | |||
| Metabolite 1 (Hydroxylated) | ||||
| Metabolite 2 (N-dealkylated) | ||||
| ... |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Methadone Metabolism and Drug-Drug Interactions: In Vitro and In Vivo Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reaction with γ-Butyrolactone for the Synthesis of 1,4-Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. When applied to lactones, such as γ-butyrolactone (GBL), it provides a powerful and direct route to 1,4-diols. These diols are versatile building blocks in the synthesis of a wide array of molecules, including pharmaceuticals, natural products, and polymers. This document provides a detailed experimental procedure for the Grignard reaction with γ-butyrolactone, along with quantitative data for various Grignard reagents and a visualization of the reaction workflow and mechanism.
The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. Two equivalents of the Grignard reagent are required per equivalent of γ-butyrolactone. The first equivalent opens the lactone ring to form a ketone intermediate, which is then attacked by the second equivalent of the Grignard reagent. Subsequent acidic workup protonates the resulting alkoxides to yield the 1,4-diol.
Data Presentation
The following table summarizes the quantitative data for the Grignard reaction with γ-butyrolactone using different Grignard reagents. Please note that specific yields can vary based on the precise reaction conditions and purification methods.
| Grignard Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Methylmagnesium Bromide | 1,4-Pentanediol | THF, 0 °C to rt, 4h | Not specified | General Reaction |
| Ethylmagnesium Bromide | 1,4-Hexanediol | Diethyl ether, rt, 2h | ~75% (Typical) | General Procedure |
| n-Propylmagnesium Bromide | 1,4-Heptanediol | THF, 0 °C, 24h (on a derivative) | 92% | [1] |
| Phenylmagnesium Bromide | 1,1-Diphenyl-1,4-butanediol | Diethyl ether, rt, 1h | ~80% (Typical) | General Procedure |
Experimental Protocols
General Safety Precautions
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Anhydrous solvents are essential for the success of the reaction. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Equipment
-
Reactants:
-
γ-Butyrolactone (anhydrous)
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromomethane, bromoethane, bromopropane, bromobenzene)
-
-
Solvent:
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Reagents for Workup:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Grignard reaction with γ-butyrolactone.
Detailed Protocol: Synthesis of 1,4-Hexanediol from γ-Butyrolactone and Ethylmagnesium Bromide
1. Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Place magnesium turnings (2.2 equivalents) in the flask.
-
In the dropping funnel, prepare a solution of bromoethane (2.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromoethane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and the formation of a cloudy solution. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.
2. Reaction with γ-Butyrolactone
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of γ-butyrolactone (1.0 equivalent) in anhydrous diethyl ether.
-
Add the γ-butyrolactone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
3. Workup and Purification
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-hexanediol.
Signaling Pathway (Reaction Mechanism)
The reaction proceeds in two main stages after the formation of the Grignard reagent. The first stage is the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a ketone intermediate. The second stage is the subsequent attack of a second equivalent of the Grignard reagent on the newly formed ketone.
Caption: Reaction mechanism of Grignard reaction with γ-butyrolactone.
Conclusion
The Grignard reaction of γ-butyrolactone provides a versatile and efficient method for the synthesis of 1,4-diols. By carefully controlling the reaction conditions and using anhydrous techniques, high yields of the desired products can be achieved. The protocols and data presented in this document serve as a valuable resource for researchers in organic synthesis and drug development, enabling the facile preparation of important diol intermediates.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic Interaction Chromatography (HIC) is a powerful and widely utilized chromatographic technique for the purification and analysis of biomolecules, particularly proteins such as monoclonal antibodies (mAbs) and their related variants.[1][2] HIC separates molecules based on differences in their surface hydrophobicity.[3] This technique is particularly valuable in biopharmaceutical development and quality control as it can effectively separate closely related protein variants that may differ only subtly in their three-dimensional structure or post-translational modifications (PTMs).[4][5]
The principle of HIC involves modulating the hydrophobic interactions between the target protein and a weakly hydrophobic stationary phase.[3] This is typically achieved by using a high salt concentration in the mobile phase to promote binding, followed by a decreasing salt gradient to facilitate elution.[6] The non-denaturing conditions of HIC, which typically involve neutral pH and aqueous mobile phases, are a key advantage, as they preserve the native structure and biological activity of the protein.[2]
These application notes provide detailed protocols and data for the purification of common related compounds in biopharmaceutical development, including antibody-drug conjugate (ADC) variants, oxidized and deamidated mAb species, and the removal of aggregates.
Application 1: Separation of Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Variants
Antibody-drug conjugates are complex biomolecules where a cytotoxic drug is covalently linked to a monoclonal antibody. The number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute that impacts both the efficacy and safety of the ADC. HIC is the reference technique for characterizing the DAR distribution of cysteine-linked ADCs.[5][7] The addition of hydrophobic drug molecules increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DAR values.[2]
Quantitative Data Summary
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 12.5 | 15.2 |
| DAR2 | 18.8 | 45.8 |
| DAR4 | 23.1 | 30.5 |
| DAR6 | 26.4 | 8.1 |
| DAR8 | 28.9 | 0.4 |
Table 1: Representative data for the HIC separation of a cysteine-linked ADC, showing the distribution of different DAR species.
Experimental Protocol
Objective: To separate and quantify the different DAR species of a cysteine-linked ADC.
Materials:
-
HIC Column: Butyl-functionalized, non-porous resin (e.g., TSKgel Butyl-NPR)[4]
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[7]
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0[7]
-
Sample: ADC mixture at a concentration of 1 mg/mL in a formulation buffer.
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.[7]
Procedure:
-
System Preparation: Dedicate an HPLC/UHPLC system for HIC to avoid salt precipitation and potential clogging. Thoroughly flush the system and column with deionized water before and after use.[7]
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min for at least 10 column volumes.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL with Mobile Phase A.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 0.8 mL/min.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species to determine their relative abundance.
Experimental Workflow
Application 2: Separation of Oxidized and Deamidated Monoclonal Antibody Variants
Post-translational modifications such as oxidation and deamidation can impact the stability, efficacy, and immunogenicity of therapeutic mAbs. HIC is a valuable tool for monitoring these variants, as these modifications can alter the surface hydrophobicity of the antibody.[4] Generally, oxidation of amino acid residues like methionine and tryptophan leads to an increase in polarity, resulting in earlier elution from the HIC column compared to the native form.[8][9]
Quantitative Data Summary
| Variant | Retention Time (min) | Relative Abundance (%) |
| Oxidized Variant 1 | 15.2 | 5.8 |
| Oxidized Variant 2 | 16.5 | 3.1 |
| Native mAb | 18.3 | 88.9 |
| Deamidated Variant | 19.1 | 2.2 |
Table 2: HIC analysis of a stressed mAb sample showing the separation of oxidized and deamidated variants from the native protein.
Experimental Protocol
Objective: To separate and quantify oxidized and deamidated variants of a therapeutic mAb.
Materials:
-
HIC Column: Polypropyl-aspartamide functionalized silica column.
-
Mobile Phase A (Binding Buffer): 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 6.8.
-
Mobile Phase B (Elution Buffer): 100 mM Sodium Phosphate, pH 6.8.
-
Sample: Stressed mAb sample (e.g., exposed to oxidative or pH stress) at 5 mg/mL.
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.
Procedure:
-
System Preparation: Thoroughly flush the HPLC system with deionized water.
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: If necessary, buffer exchange the mAb sample into a buffer compatible with Mobile Phase A.
-
Injection: Inject 50 µg of the mAb sample onto the column.
-
Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes to elute the variants.
-
Data Acquisition: Monitor the chromatogram at 280 nm.
-
Data Analysis: Identify and integrate the peaks corresponding to the native mAb and its variants. The earlier eluting peaks typically correspond to the more hydrophilic (e.g., oxidized) variants.
Logical Relationship of HIC Separation
Application 3: Removal of Aggregates from Monoclonal Antibody Preparations
The presence of aggregates in therapeutic protein formulations is a critical concern as they can lead to reduced efficacy and increased immunogenicity.[6] HIC is an effective polishing step for the removal of mAb aggregates, which are typically more hydrophobic than the monomeric form and therefore bind more strongly to the HIC resin.[10][11] HIC can be operated in a flow-through mode for aggregate removal, where the monomer passes through the column while the aggregates are retained.[10]
Quantitative Data Summary
| Sample | Monomer Purity (%) | Aggregate Content (%) | Monomer Recovery (%) |
| Starting Material | 95.2 | 4.8 | - |
| HIC Flow-through | >99.5 | <0.5 | 92 |
Table 3: Performance of HIC in flow-through mode for the removal of aggregates from a mAb preparation.[10]
Experimental Protocol
Objective: To remove aggregates from a mAb solution using HIC in flow-through mode.
Materials:
-
HIC Resin: A highly hydrophobic resin (e.g., Phenyl or Butyl functionalized)[10][11]
-
Equilibration/Wash Buffer: A buffer with a specific salt concentration and pH optimized to allow monomer flow-through while retaining aggregates. For example, Tris buffer with a low concentration of sodium citrate.[12]
-
Strip Buffer: A low ionic strength buffer or water to elute the bound aggregates.
-
Sample: mAb solution containing aggregates.
-
Chromatography System: A preparative chromatography system.
Procedure:
-
Solubility Screening: Determine the optimal salt concentration and pH that maintains the solubility of the mAb monomer while promoting the binding of aggregates.
-
Column Packing and Equilibration: Pack the selected HIC resin into a column and equilibrate with the optimized Equilibration/Wash Buffer.
-
Sample Loading: Load the mAb sample onto the equilibrated column. The monomer will flow through the column.
-
Collection of Flow-through: Collect the flow-through fraction containing the purified monomer.
-
Washing: Wash the column with the Equilibration/Wash Buffer to ensure complete elution of the monomer.
-
Stripping: Elute the bound aggregates with the Strip Buffer.
-
Analysis: Analyze the starting material and the flow-through fraction by Size Exclusion Chromatography (SEC) to determine the monomer purity and aggregate content.
Experimental Workflow for Aggregate Removal
Conclusion
Hydrophobic Interaction Chromatography is an indispensable tool in the development and manufacturing of biotherapeutics. Its ability to separate closely related compounds under non-denaturing conditions makes it particularly suitable for the analysis and purification of monoclonal antibodies and their variants. The protocols and data presented here demonstrate the successful application of HIC for the characterization of ADC DAR species, the separation of oxidized and deamidated variants, and the removal of aggregates. Careful optimization of experimental parameters, including the choice of stationary phase, salt type and concentration, and pH, is crucial for achieving high-resolution separations and robust purification processes.
References
- 1. Hydrophobic Interaction Chromatography (HIC) HPLC Columns for Intact Mass Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 4. Separation of mAbs molecular variants by analytical hydrophobic interaction chromatography HPLC: overview and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Recovery and purification process development for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1,1-Diphenylbutane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,1-diphenylbutane. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to aid in reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most reliable and commonly employed method for the synthesis of this compound is a two-step process. It begins with the Friedel-Crafts acylation of benzene with butanoyl chloride to form 1-phenyl-1-butanone. This is followed by the reduction of the ketone to the desired this compound. This two-step approach is preferred over direct Friedel-Crafts alkylation with a butyl halide to avoid carbocation rearrangements and polyalkylation, which are common side reactions.[1][2]
Q2: Why is direct Friedel-Crafts alkylation not recommended for synthesizing this compound?
A2: Direct Friedel-Crafts alkylation of benzene with a primary alkyl halide like 1-chlorobutane is prone to carbocation rearrangement. The initially formed primary carbocation can undergo a hydride shift to form a more stable secondary carbocation, leading to the formation of sec-butylbenzene as a major byproduct instead of the desired n-butylbenzene precursor.[1][2] Furthermore, the alkylated product is more reactive than the starting material, often leading to polyalkylation, where multiple butyl groups are added to the benzene ring.[1][3]
Q3: What are the key differences between the Clemmensen and Wolff-Kishner reductions for the second step?
A3: Both the Clemmensen and Wolff-Kishner reductions effectively reduce the carbonyl group of 1-phenyl-1-butanone to a methylene group. The primary difference lies in the reaction conditions. The Clemmensen reduction is carried out in a strongly acidic medium (amalgamated zinc and hydrochloric acid), making it unsuitable for substrates with acid-sensitive functional groups.[4] In contrast, the Wolff-Kishner reduction is performed under strongly basic conditions (hydrazine and a strong base like potassium hydroxide), making it a better choice for base-stable, acid-sensitive compounds.[1][5][6]
Q4: How can I confirm the successful synthesis of this compound?
A4: The successful synthesis of this compound can be confirmed through various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) can be used to determine the purity of the product and confirm its molecular weight.[7] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation.
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the aliphatic protons of the butyl chain.
-
¹³C NMR spectroscopy will show distinct peaks for the different carbon atoms in the molecule.
-
IR spectroscopy can confirm the absence of the carbonyl (C=O) stretch from the ketone precursor and the presence of characteristic C-H stretches for the aromatic and aliphatic groups.
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 7.1-7.3 (m, 10H, aromatic protons), ~2.6 (t, 2H, -CH₂-Ph), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~ 142 (aromatic C-quat), ~128.5 (aromatic CH), ~128.2 (aromatic CH), ~125.8 (aromatic CH), ~45 (benzylic CH₂), ~35 (CH₂), ~22 (CH₂), ~14 (CH₃).
-
IR (neat, cm⁻¹): ~3080-3030 (aromatic C-H stretch), ~2955-2860 (aliphatic C-H stretch), ~1600, 1495, 1450 (aromatic C=C stretch). The absence of a strong absorption band around 1700 cm⁻¹ indicates the complete reduction of the ketone.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in Friedel-Crafts Acylation Step
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use freshly opened or properly stored anhydrous aluminum chloride (AlCl₃). Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture. |
| Insufficient Catalyst | Ensure the correct molar ratio of AlCl₃ to butanoyl chloride is used. A slight excess of the catalyst may be necessary. |
| Low Reaction Temperature | While the initial mixing is often done at low temperatures to control the exothermic reaction, ensure the reaction is allowed to proceed at the recommended temperature (e.g., room temperature or gentle heating) for a sufficient amount of time to ensure completion.[3] |
| Impure Reagents | Use pure, dry benzene and butanoyl chloride. Impurities can interfere with the reaction. |
Problem 2: Incomplete Reduction of 1-Phenyl-1-butanone
| Potential Cause | Troubleshooting Steps |
| Clemmensen Reduction: Inactive Zinc Amalgam | Prepare the zinc amalgam freshly before the reaction. Ensure the surface of the zinc is well-amalgamated. |
| Wolff-Kishner Reduction: Insufficient Base or High Water Content | Use a sufficient excess of a strong base (e.g., KOH). Ensure that water is effectively removed from the reaction mixture, as its presence can lower the reaction temperature and hinder the decomposition of the hydrazone. |
| Insufficient Reaction Time or Temperature | Both reductions may require prolonged heating at elevated temperatures. Ensure the reaction is carried out for the recommended duration and at the appropriate temperature to drive it to completion.[4][5] |
Problem 3: Presence of Byproducts in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material (1-Phenyl-1-butanone) | This indicates incomplete reduction. Refer to the troubleshooting steps for incomplete reduction. |
| Side Products from Friedel-Crafts Acylation | If the acylation step was not clean, purify the intermediate 1-phenyl-1-butanone by distillation or chromatography before proceeding to the reduction step. |
| Products from Carbocation Rearrangement (if direct alkylation was attempted) | To avoid these byproducts, use the recommended two-step acylation-reduction pathway. |
| Polyalkylation Products | Use a large excess of benzene during the Friedel-Crafts acylation step to minimize the formation of di- and poly-acylated products. |
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Benzene to Synthesize 1-Phenyl-1-butanone
This protocol describes the synthesis of the ketone intermediate.
Materials:
-
Benzene (anhydrous)
-
Butanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous, as solvent)
-
Hydrochloric acid (concentrated)
-
Water
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add butanoyl chloride (1 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add anhydrous benzene (a large excess, e.g., 5-10 equivalents) dropwise via the dropping funnel.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for the recommended time (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenyl-1-butanone.
-
The crude product can be purified by vacuum distillation.
Step 2: Reduction of 1-Phenyl-1-butanone to this compound
Two common methods for this reduction are provided below.
Materials:
-
1-Phenyl-1-butanone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene (as a co-solvent)
-
Water
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride for a short period, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add 1-phenyl-1-butanone to the flask.
-
Heat the mixture to reflux with vigorous stirring for several hours (e.g., 4-8 hours). Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Materials:
-
1-Phenyl-1-butanone
-
Hydrazine hydrate
-
Potassium hydroxide (or sodium hydroxide)
-
Diethylene glycol (as a high-boiling solvent)
-
Water
-
Hydrochloric acid (dilute)
-
Ether (or another suitable extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 1-phenyl-1-butanone, hydrazine hydrate, and diethylene glycol.
-
Add potassium hydroxide pellets to the mixture.
-
Heat the mixture to a temperature that allows for the formation of the hydrazone (typically around 100-130 °C) for about 1 hour.
-
After hydrazone formation, increase the temperature to drive off water and excess hydrazine (around 190-200 °C) and continue to heat for several hours (e.g., 3-5 hours) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with ether or another suitable organic solvent.
-
Wash the combined organic extracts with dilute hydrochloric acid and then with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reduction Methods for 1-Phenyl-1-butanone
| Reduction Method | Reagents | Conditions | Typical Yield | Advantages | Disadvantages |
| Clemmensen | Zn(Hg), conc. HCl | Reflux, 4-8 h | 70-90% | High yields for acid-stable compounds. | Strongly acidic, not suitable for acid-sensitive substrates. |
| Wolff-Kishner | N₂H₄·H₂O, KOH | 190-200 °C, 3-5 h | 75-95% | Suitable for base-stable, acid-sensitive substrates. | Strongly basic, high temperatures required. |
Note: Yields are approximate and can vary based on the specific reaction scale and conditions.
Mandatory Visualization
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. EP2022771A1 - Method for purifying alkyl aromatic compounds - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. lscollege.ac.in [lscollege.ac.in]
Common side products in the synthesis of 1,1-Diphenylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diphenylbutane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and controlled laboratory synthesis of this compound is a two-step process:
-
Grignard Reaction: The reaction of butyrophenone with phenylmagnesium bromide (a Grignard reagent) to form the intermediate, 1,1-diphenyl-1-butanol.
-
Reduction: The subsequent reduction of the tertiary alcohol, 1,1-diphenyl-1-butanol, to yield the final product, this compound.
An alternative, though less controlled, method is the Friedel-Crafts alkylation of benzene with a suitable four-carbon alkyl halide, such as 1,1-dichlorobutane. However, this method is prone to significant side product formation due to carbocation rearrangements and polyalkylation.[1]
Q2: What are the primary side products I should expect when synthesizing this compound via the Grignard reaction route?
A2: The primary side products can be categorized by the stage of the synthesis in which they are formed:
-
During Grignard Reagent (Phenylmagnesium Bromide) Formation:
-
Biphenyl: This is a major impurity formed by the coupling of two phenyl radicals during the synthesis of phenylmagnesium bromide.[2] Its formation is favored at higher concentrations of bromobenzene and elevated reaction temperatures.
-
Benzene: Formed by the reaction of the highly basic Grignard reagent with any protic source, such as water.[2]
-
-
During the Grignard Reaction with Butyrophenone:
-
Unreacted Butyrophenone: Incomplete reaction will leave the starting ketone as an impurity.
-
1,1-Diphenyl-1-butanol: This is the intermediate alcohol. If the subsequent reduction step is incomplete, it will be a major impurity in the final product.
-
-
During the Reduction of 1,1-Diphenyl-1-butanol:
-
Dehydration Products (Alkenes): If the reduction is carried out under acidic conditions, dehydration of the tertiary alcohol can occur, leading to the formation of isomeric alkenes such as 1,1-diphenyl-1-butene and 1,1-diphenyl-2-butene.
-
Q3: I am considering a Friedel-Crafts alkylation to synthesize this compound. What are the expected side products for this route?
A3: Friedel-Crafts alkylation for the synthesis of this compound is challenging due to several inherent side reactions:
-
Carbocation Rearrangement: The use of a primary alkyl halide like 1-chlorobutane with benzene will likely lead to the formation of sec-butylbenzene as the major product, not the desired n-butylbenzene precursor.[1] A subsequent alkylation to introduce the second phenyl group would face similar issues.
-
Polyalkylation: The initial product of alkylation is more reactive than the starting material (benzene), leading to the formation of di- and tri-alkylated products.[1]
-
Isomerization: The position of the alkyl groups on the benzene ring can vary, leading to a mixture of ortho, meta, and para isomers.
Due to these limitations, the Grignard route is generally preferred for achieving a higher purity of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of Grignard reagent (phenylmagnesium bromide) | Presence of moisture in glassware or solvent. | Thoroughly dry all glassware in an oven before use and use anhydrous solvents. |
| Inactive magnesium turnings. | Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a small crystal of iodine. | |
| Significant amount of biphenyl in the crude product | High concentration of bromobenzene or high reaction temperature during Grignard reagent formation. | Add the bromobenzene solution slowly to the magnesium suspension to maintain a low concentration. Control the reaction temperature with an ice bath. |
| Presence of unreacted butyrophenone in the product | Insufficient Grignard reagent. | Use a slight excess (1.1 to 1.5 equivalents) of the Grignard reagent. |
| Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature for the Grignard addition to the ketone. | |
| Formation of alkenes (e.g., 1,1-diphenyl-1-butene) as impurities | Dehydration of the intermediate alcohol (1,1-diphenyl-1-butanol) during acidic workup or purification. | Perform the workup under neutral or slightly basic conditions. Avoid strong acids during purification steps like chromatography. |
| Reduction method promotes elimination. | Choose a reduction method that is not strongly acidic. For example, catalytic hydrogenation under neutral conditions. |
Experimental Protocols
Protocol 1: Synthesis of 1,1-Diphenyl-1-butanol via Grignard Reaction
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, add a small crystal of iodine.
-
Once the reaction initiates (visible by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Butyrophenone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of butyrophenone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,1-diphenyl-1-butanol.
-
Protocol 2: Reduction of 1,1-Diphenyl-1-butanol to this compound
-
Catalytic Hydrogenation:
-
Dissolve the crude 1,1-diphenyl-1-butanol in ethanol in a hydrogenation flask.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound via Grignard reaction.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1,1-Diphenylbutane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1-Diphenylbutane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Inefficient Separation During Fractional Distillation
Symptoms:
-
The temperature at the still head does not stabilize, or fluctuates significantly.
-
Analysis of collected fractions (e.g., by GC-MS) shows poor separation between this compound and impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Insulation | Poor insulation of the fractionating column can lead to premature condensation and re-vaporization cycles, reducing the efficiency of the separation. Wrap the column securely with glass wool or aluminum foil to maintain a consistent temperature gradient. |
| Distillation Rate is Too High | A rapid distillation rate does not allow for sufficient equilibration between the liquid and vapor phases within the column, leading to poor separation.[1] Reduce the heating rate to achieve a slow, steady collection of distillate, typically 1-2 drops per second. |
| Insufficient Reflux | Reflux, the condensation of vapor and its return to the distillation flask, is essential for establishing the temperature gradient needed for separation. Ensure the heating mantle is set to a temperature that allows for a visible ring of condensing vapor to slowly ascend the column. |
| Column Flooding | Excessive boiling can cause liquid to be pushed up the column, preventing proper vapor-liquid equilibrium. Reduce the heat input to the distillation flask. |
| Inappropriate Fractionating Column | The length and type of fractionating column (e.g., Vigreux, packed) affect the number of theoretical plates and thus the separation efficiency. For compounds with close boiling points, a longer column with a higher number of theoretical plates is required. |
Issue 2: Low or No Product Recovery After Column Chromatography
Symptoms:
-
Little to no this compound is observed in the collected fractions after column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | If the eluting solvent is not polar enough, the nonpolar this compound may not move down the polar silica gel or alumina column. Conversely, if the solvent is too polar, all compounds may elute too quickly without separation. Determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for nonpolar compounds is a mixture of hexane and a slightly more polar solvent like ethyl acetate.[2] |
| Improper Column Packing | Channels or cracks in the stationary phase can cause the sample to bypass the separation medium. Ensure the column is packed uniformly without any air bubbles. Dry loading the sample onto a small amount of silica can sometimes provide better results than wet loading. |
| Sample Overloading | Exceeding the capacity of the column will lead to poor separation and potential loss of product in mixed fractions. As a general rule, use a 20:1 to 50:1 ratio of adsorbent weight to sample weight. |
| Compound Adsorbed Irreversibly | Although unlikely for a nonpolar compound like this compound on silica gel, highly active sites on the adsorbent could potentially bind the compound. Deactivating the silica gel with a small amount of a base like triethylamine in the eluent can mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: this compound is often synthesized via a Grignard reaction. Therefore, common impurities include:
-
Unreacted Starting Materials: Such as bromobenzene and butyrophenone.[3][4]
-
Grignard Reaction Side-Products: Biphenyl is a common impurity formed from the coupling of the phenylmagnesium bromide Grignard reagent.[4]
-
Solvent Residues: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) used in the Grignard reaction may be present.
Q2: What is the recommended method for purifying this compound?
A2: Due to the high boiling point of this compound and the significant differences in boiling points between it and its likely impurities, vacuum fractional distillation is the most effective purification method on a larger scale.[5][6] For smaller scales or for removing highly polar impurities, column chromatography can be employed.
Q3: Why is vacuum distillation necessary for purifying this compound?
A3: this compound has a high boiling point, estimated to be around 280-300°C at atmospheric pressure. Distilling at such high temperatures can lead to decomposition of the compound.[5] Vacuum distillation lowers the pressure above the liquid, which in turn lowers its boiling point, allowing for distillation at a lower, safer temperature.[5][6]
Q4: How can I monitor the purity of my this compound during and after purification?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for assessing the purity of this compound.[7] It allows for the separation of volatile and semi-volatile compounds and provides mass spectra for their identification. By comparing the retention times and mass spectra of peaks in your sample to those of authentic standards, you can identify and quantify impurities.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
This protocol is designed for the purification of this compound from less volatile impurities like biphenyl and more volatile impurities like bromobenzene and butyrophenone.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask (a "cow" type receiving flask is recommended for collecting multiple fractions without breaking the vacuum)
-
Vacuum adapter
-
Vacuum pump with a trap
-
Heating mantle
-
Stir bar
-
Glass wool or aluminum foil for insulation
-
Grease for glass joints
-
Manometer (optional, for monitoring pressure)
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and free of cracks.[8]
-
Place a stir bar in the round-bottom flask and add the crude this compound. Do not fill the flask more than two-thirds full.
-
Grease all ground-glass joints to ensure a good seal.[8]
-
Insulate the fractionating column with glass wool or aluminum foil.
-
Connect the vacuum adapter to a vacuum trap and then to the vacuum pump.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude this compound.
-
Slowly turn on the vacuum pump to reduce the pressure in the system. A stable, low pressure is crucial for a successful distillation.
-
Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.
-
Observe the distillation. The most volatile impurities (e.g., residual solvent, bromobenzene, butyrophenone) will begin to distill first. Collect this as the first fraction.
-
Monitor the temperature at the distillation head. As the lower-boiling impurities are removed, the temperature will rise and then stabilize at the boiling point of this compound at the given pressure.
-
Collect the this compound as the main fraction in a clean receiving flask.
-
Once the main fraction has been collected, the temperature may rise again, indicating the distillation of higher-boiling impurities like biphenyl. Stop the distillation at this point.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the cooling water.
-
Disassemble the apparatus.
-
Quantitative Data Summary:
| Compound | Boiling Point at Atmospheric Pressure (°C) | Expected Elution Order |
| Bromobenzene | 156[5][8][9][10][11] | 1 |
| Butyrophenone | 229-230[1][2][12][13][14] | 2 |
| Biphenyl | 255[7][15][16] | 4 (Residue) |
| This compound | ~280-300 (estimated) | 3 (Main Product) |
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of purified this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS), is suitable for separating nonpolar aromatic compounds.[15] A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection is often used for trace analysis of impurities.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Examine the chromatogram for the presence of any other peaks, which would indicate impurities.
-
Identify the impurities by comparing their mass spectra with a library database (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram. For more accurate quantification, a calibration curve with a known standard can be used.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for purification issues of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. columbia.edu [columbia.edu]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. columbia.edu [columbia.edu]
- 5. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Sciencemadness Discussion Board - Failed fractional vacuum distillation. - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. beakerandwrench.com [beakerandwrench.com]
- 10. chemistai.org [chemistai.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Sciencemadness Discussion Board - Vacuum fractional distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chromtech.com [chromtech.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Rules for GC-MS samples - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis of 1,1-Diphenylbutane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1-diphenylbutane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard reaction between butyrophenone and phenylmagnesium bromide.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent and significantly reduce the yield.
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled in a desiccator before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent.
-
-
Inactive Magnesium: The magnesium turnings used to prepare the Grignard reagent may have an oxide layer on the surface, preventing the reaction from initiating.
-
Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical activation by crushing the magnesium turnings under an inert atmosphere can also be effective.
-
-
Impure Starting Materials: Impurities in the butyrophenone or bromobenzene can interfere with the reaction.
-
Solution: Use freshly distilled butyrophenone and bromobenzene to ensure high purity.
-
-
Incorrect Reaction Temperature: The formation of the Grignard reagent and its subsequent reaction with the ketone are temperature-sensitive.
-
Solution: Maintain the reaction temperature according to the established protocol. The initial formation of phenylmagnesium bromide is often initiated at room temperature and then controlled with an ice bath due to its exothermic nature. The addition of butyrophenone is typically carried out at a low temperature (e.g., 0°C) to minimize side reactions.
-
Issue 2: Formation of Biphenyl as a Major Byproduct
Possible Cause and Solution:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl or aryl halide in a side reaction known as Wurtz coupling, leading to the formation of biphenyl.
-
Solution: Add the bromobenzene dropwise to the magnesium suspension to maintain a low concentration of the halide and favor the formation of the Grignard reagent. Ensure a slight excess of magnesium is used.
-
Issue 3: Incomplete Reaction
Possible Cause and Solution:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction time or allowing the reaction mixture to slowly warm to room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method is the Grignard reaction. This involves the reaction of butyrophenone with phenylmagnesium bromide. The Grignard reagent is typically prepared in situ from bromobenzene and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
Q2: My Grignard reaction is not initiating. What should I do?
A2: The initiation of a Grignard reaction can sometimes be sluggish. Here are a few things to try:
-
Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and exposing fresh metal.
-
Add a few drops of 1,2-dibromoethane. This will react with the magnesium to form magnesium bromide and ethene, activating the surface.
-
Gently warm a small portion of the reaction mixture. Be cautious, as the reaction can become vigorous once it starts.
-
Use a glass rod to crush some of the magnesium turnings under the solvent to expose a fresh surface.
Q3: Can I use a different solvent for the Grignard reaction?
A3: Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions as they are good at solvating the magnesium complex. While other aprotic ethers can be used, it is crucial that the solvent is anhydrous.
Q4: How can I purify the crude this compound?
A4: The primary methods for purifying this compound are distillation and column chromatography.
-
Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be an effective purification method.
-
Column Chromatography: For removing impurities with similar boiling points, column chromatography using silica gel and a non-polar eluent (e.g., a mixture of hexane and ethyl acetate) is recommended.
Data Presentation
The following table summarizes the hypothetical effect of various reaction parameters on the yield of this compound synthesized via the Grignard reaction of butyrophenone and phenylmagnesium bromide. This data is for illustrative purposes to guide optimization efforts.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| Solvent | Diethyl Ether | 85 | Tetrahydrofuran (THF) | 90 | 1,4-Dioxane | 65 |
| Temperature | 0°C to rt | 88 | -20°C to rt | 82 | rt | 75 |
| Grignard Reagent Equivalents | 1.1 | 85 | 1.5 | 92 | 2.0 | 90 (with more biphenyl) |
| Reaction Time (h) | 1 | 78 | 2 | 91 | 4 | 91 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (or THF)
-
Bromobenzene
-
Butyrophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate initiation.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has reacted.
-
-
Reaction with Butyrophenone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve butyrophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the butyrophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Diphenyl Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues commonly encountered during the HPLC analysis of diphenyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal separation, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 signify tailing. Many analytical methods aim for a tailing factor of ≤ 2.[3]
Q2: Why are diphenyl compounds prone to peak tailing in HPLC?
A2: Diphenyl compounds, due to their aromatic nature, can engage in strong π-π and dipole-dipole interactions with the stationary phase, especially on diphenyl columns which are designed to promote these interactions.[4] While these interactions are key to their separation, they can also contribute to peak tailing if not properly controlled. Additionally, like other analytes, diphenyl compounds can exhibit secondary interactions with residual silanol groups on silica-based columns, leading to peak tailing, particularly for polar or ionizable diphenyl derivatives.[5]
Q3: Can the choice of organic modifier in the mobile phase affect peak tailing for diphenyl compounds?
A3: Yes, the choice and proportion of the organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. For analyses on phenyl-based columns, methanol is often recommended as it can better facilitate the desired π-π interactions compared to acetonitrile.[6] If you are switching from an acetonitrile-based mobile phase to one with methanol, ensure the column is thoroughly flushed to maintain retention time stability.
Q4: What is a good starting point for mobile phase pH when analyzing ionizable diphenyl compounds?
A4: A general guideline for ionizable compounds is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[7] For basic diphenyl compounds, a low pH mobile phase (around pH 2-3) is often preferred to suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions and reducing peak tailing.[2][7] For acidic diphenyl compounds, a mobile phase pH below their pKa is recommended.[2]
Troubleshooting Guide
Problem: I am observing significant peak tailing for my diphenyl compound.
This guide provides a systematic approach to identify and resolve the root cause of peak tailing in your HPLC analysis.
Is the peak tailing affecting all peaks or just specific ones?
-
All Peaks Tailing: This often points to a problem with the HPLC system or a global issue with the column.
-
Specific Peaks Tailing: This is more likely related to chemical interactions between the analyte, mobile phase, and stationary phase.
The composition of your mobile phase is a critical factor in controlling peak shape.
Is the mobile phase pH appropriate for your diphenyl compound?
For ionizable diphenyl compounds, operating at a pH close to the analyte's pKa can lead to the co-existence of ionized and non-ionized forms, resulting in peak distortion.[8]
Is your buffer concentration adequate?
Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.[9]
Table 1: Impact of Mobile Phase pH and Buffer Concentration on Peak Asymmetry (Illustrative Data)
| Analyte (Diphenyl Compound) | Mobile Phase pH | Buffer Concentration (Phosphate) | Asymmetry Factor (As) | Observation |
| Basic Diphenylamine | 7.0 | 10 mM | 2.1 | Significant Tailing |
| Basic Diphenylamine | 3.0 | 10 mM | 1.3 | Improved Symmetry |
| Acidic Hydroxydiphenyl | 7.0 | 10 mM | 1.9 | Tailing Observed |
| Acidic Hydroxydiphenyl | 4.5 | 10 mM | 1.2 | Good Symmetry |
| Neutral Biphenyl | 7.0 | 25 mM | 1.1 | Symmetrical Peak |
| Basic Diphenylamine | 3.0 | 50 mM | 1.1 | Excellent Symmetry |
A well-maintained and properly conditioned column is essential for good peak shape.
When was the last time the column was cleaned or replaced?
Column performance degrades over time due to contamination or loss of stationary phase.
Is the column properly conditioned for diphenyl analysis?
Diphenyl columns may require specific conditioning to ensure reproducible performance.
The way your sample is prepared and introduced to the system can significantly impact peak shape.
Is the sample solvent compatible with the mobile phase?
Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[2]
Is the column overloaded?
Injecting too much sample can saturate the stationary phase and lead to peak tailing.
Experimental Protocols
Protocol 1: Column Conditioning for Diphenyl HPLC Columns
This protocol is recommended for new diphenyl columns or for columns that have been stored for an extended period.
-
Initial Flush: Connect the column to the HPLC system and flush with 100% HPLC-grade methanol or acetonitrile for at least 30-40 column volumes at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).[10]
-
Mobile Phase Equilibration (without buffer): If your mobile phase contains a buffer, first equilibrate the column with a mixture of the organic solvent and water in the same ratio as your final mobile phase, but without the buffer salts. Flush for at least 20 column volumes.[11]
-
Mobile Phase Equilibration (with buffer): Introduce the final buffered mobile phase and equilibrate the column for at least 30-50 column volumes, or until a stable baseline and pressure are observed.[10]
-
Blank Injections: Perform 2-3 blank injections (injecting the mobile phase) to ensure the baseline is stable and free of ghost peaks.
Protocol 2: Sample Preparation for Diphenyl Compounds
This protocol provides a general guideline for preparing samples to minimize peak tailing.
-
Dissolution: Dissolve the diphenyl compound sample in a solvent that is of the same or weaker strength than the initial mobile phase composition.[12] For reversed-phase HPLC, this is often the mobile phase itself or a solution with a higher aqueous content.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.
-
Dilution: If column overload is suspected, dilute the sample to a lower concentration. A good starting point is to reduce the concentration by a factor of 5 or 10 and re-inject.
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing in the HPLC analysis of diphenyl compounds.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Key chemical interactions affecting peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. LC Technical Tip [discover.phenomenex.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. nacalai.com [nacalai.com]
Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 1,1-Diphenylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the protons in this compound?
A1: The expected proton (¹H) NMR chemical shifts for this compound can be predicted based on its structure. The molecule has several distinct proton environments: the aromatic protons on the two phenyl rings, the methine proton (CH), and the three methylene/methyl groups of the butyl chain. Below is a table summarizing the predicted chemical shifts.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Number of Protons |
| Phenyl (ortho, meta, para) | ~ 7.15 - 7.35 | Multiplet (m) | 10H |
| Methine (CH) | ~ 3.8 - 4.0 | Triplet (t) | 1H |
| Methylene (CH₂) | ~ 1.9 - 2.1 | Multiplet (m) | 2H |
| Methylene (CH₂) | ~ 1.2 - 1.4 | Sextet | 2H |
| Methyl (CH₃) | ~ 0.8 - 1.0 | Triplet (t) | 3H |
Q2: Which peaks are most likely to overlap in the ¹H NMR spectrum of this compound?
A2: Based on the predicted chemical shifts, two main regions of peak overlap are anticipated:
-
Aromatic Region: The signals for the ten aromatic protons on the two phenyl rings are expected to appear in a narrow range (approximately 7.15-7.35 ppm), resulting in a complex and poorly resolved multiplet.
-
Aliphatic Region: The multiplets for the two methylene groups of the butyl chain may overlap or exhibit complex second-order effects, making it difficult to extract precise coupling constants.
Q3: My aromatic signals are just a broad, unresolved multiplet. How can I resolve them?
A3: Resolving the aromatic multiplet often requires techniques that can increase spectral dispersion. Here are a few approaches:
-
Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion and may simplify the multiplet.[1]
-
Use an Aromatic Solvent: Changing the solvent to one that can induce differential shifts in the aromatic protons, such as benzene-d₆ or pyridine-d₅, can sometimes improve resolution.
-
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY and TOCSY, are powerful tools for resolving overlapping signals by spreading them into a second dimension.[2]
Q4: The signals for the two methylene groups in the butyl chain are overlapping. What can I do?
A4: To resolve the overlapping methylene signals, you can employ the following strategies:
-
Higher Field NMR: As with the aromatic signals, a higher magnetic field will improve resolution.[1]
-
2D J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants onto two different axes, which can effectively resolve overlapping multiplets.
-
Heteronuclear 2D NMR: Experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbon atoms, providing an additional dimension of information that can resolve proton overlap.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to resolving overlapping peaks in the ¹H NMR spectrum of this compound.
Problem 1: Unresolved Aromatic Multiplet
Symptoms: The aromatic region of the spectrum (around 7.2 ppm) appears as a single, broad, and featureless multiplet, preventing the assignment of individual proton signals.
Troubleshooting Steps:
-
Optimize 1D Acquisition Parameters:
-
Increase Resolution: Ensure the instrument is properly shimmed to achieve the best possible lineshape.
-
Solvent Selection: Re-run the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) to see if solvent-induced shifts can resolve the signals.[4]
-
-
Employ 1D Selective Experiments:
-
1D TOCSY (Total Correlation Spectroscopy): If any of the aliphatic protons are well-resolved, a 1D TOCSY experiment can be used to selectively excite a proton in the butyl chain and observe correlations to the aromatic protons, helping to identify specific spin systems.[5]
-
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. In the aromatic region, it can help to trace the connectivity between adjacent protons on the phenyl rings.[2]
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system. It can be particularly useful for identifying all the protons belonging to each phenyl ring.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating the aromatic protons to their attached ¹³C nuclei, you can use the better-resolved ¹³C spectrum to disperse the overlapping proton signals.[2][3]
-
Problem 2: Overlapping Aliphatic Signals
Symptoms: The signals for the methylene protons in the butyl chain are not well-defined, making it difficult to determine their multiplicities and coupling constants.
Troubleshooting Steps:
-
Optimize 1D Acquisition:
-
Higher Field: Acquire the spectrum at a higher magnetic field strength to improve signal dispersion.[1]
-
-
2D Homonuclear NMR:
-
COSY: A COSY spectrum will show the coupling between the adjacent methylene groups and the methine proton, helping to confirm their connectivity.[2]
-
-
2D Heteronuclear NMR:
Experimental Protocols
COSY (Correlation Spectroscopy) Experiment
Purpose: To identify scalar-coupled protons.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.
-
Instrument Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: cosygpqf
-
Spectral Width (SW): 10-12 ppm in both dimensions.
-
Number of Scans (NS): 2-4 per increment.
-
Number of Increments (TD in F1): 256-512.
-
Acquisition Time (AQ): ~0.2 s.
-
Relaxation Delay (D1): 1-2 s.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
HSQC (Heteronuclear Single Quantum Coherence) Experiment
Purpose: To correlate protons with their directly attached one-bond heteronucleus (typically ¹³C).
Methodology:
-
Sample Preparation: Same as for the COSY experiment. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width (SW): 10-12 ppm in F2 (¹H) and 150-200 ppm in F1 (¹³C).
-
Number of Scans (NS): 4-8 per increment.
-
Number of Increments (TD in F1): 128-256.
-
Acquisition Time (AQ): ~0.15 s.
-
Relaxation Delay (D1): 1.5-2 s.
-
One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in both dimensions).
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Visualizations
Caption: Workflow for resolving overlapping NMR peaks.
Caption: Decision tree for selecting an appropriate NMR technique.
References
Technical Support Center: Crystallization of 1,1-Diphenylbutane
Welcome to the technical support center for the crystallization of 1,1-Diphenylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the crystallization of this and similar small organic molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound, which, due to its molecular structure, may be prone to oiling out or remaining in a supersaturated solution.
Issue 1: No Crystals Form Upon Cooling
Symptom: The solution remains clear even after significant cooling, and no solid material appears.
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Solution is not supersaturated (too much solvent). | Reduce the volume of the solvent. | Gently heat the solution to evaporate a portion of the solvent.[1] Allow the solution to cool again slowly. Repeat until crystals begin to form. |
| Nucleation barrier is too high. | Induce nucleation through mechanical means. | Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus.[1][2] The micro-scratches on the glass can provide nucleation sites. Agitation: Gentle shaking or stirring of the solution can sometimes initiate crystallization.[3] |
| Lack of nucleation sites. | Add a seed crystal. | Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.[1][2][3] Self-Seeding: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce the rod into the solution to dislodge these microcrystals.[1] |
| Cooling is not sufficient. | Use a lower temperature bath. | If cooling to room temperature is ineffective, try using an ice-water bath or a salt-ice bath for even lower temperatures.[1] |
Issue 2: Oiling Out - Formation of a Liquid Instead of a Solid
Symptom: Instead of solid crystals, a second liquid phase (an oil) separates from the solution upon cooling. This is common for compounds with low melting points or when significant impurities are present.[4]
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Melting point of the compound is below the solution temperature. | Lower the temperature at which saturation occurs. | Add a small amount of additional solvent to the heated solution to ensure the compound stays dissolved at a slightly lower temperature.[4] Cool the solution more slowly. |
| High concentration of impurities. | Purify the sample further or remove impurities in situ. | Consider a preliminary purification step like column chromatography. Alternatively, if colored impurities are present, add a small amount of activated charcoal to the hot solution, then filter it before cooling.[4] |
| Inappropriate solvent choice. | Change the solvent or use a solvent mixture. | The ideal solvent should have a boiling point lower than the melting point of the compound.[5] Experiment with different solvents or solvent pairs (e.g., a good solvent and a poor solvent). |
| Supersaturation is too high. | Reduce the concentration of the solute. | Add more solvent to the hot solution before cooling to decrease the level of supersaturation. |
Issue 3: Crystals Are Too Small or Form Too Rapidly
Symptom: A large amount of very fine powder or tiny needles precipitate quickly from the solution. This can trap impurities and make filtration difficult.
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Solution is too concentrated. | Use a slightly larger volume of solvent. | Add a bit more solvent than the minimum required to dissolve the compound when hot.[4] This will slow down the crystallization process. |
| Cooling is too rapid. | Slow down the cooling rate. | Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to a colder bath. |
| High degree of supersaturation. | Decrease the level of supersaturation. | As with overly concentrated solutions, adding a slight excess of hot solvent can help achieve a more controlled crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for crystallizing this compound?
An ideal solvent for crystallizing a non-polar compound like this compound should have the following properties:
-
The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[6]
-
The solvent should have a boiling point below the melting point of this compound to prevent oiling out.[5]
-
It should not react with the compound.[6]
-
It should be easy to remove from the crystals after filtration (i.e., have a relatively low boiling point).[6]
-
Based on the "like dissolves like" principle, non-polar solvents such as hexanes or petroleum ether, or a mixed solvent system, would be a good starting point.[6][7]
Q2: How can I select a suitable solvent experimentally?
-
Place a small amount of your impure this compound into several test tubes.
-
Add a small amount of a different potential solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.[8]
-
Gently heat the tubes with the undissolved solids. A suitable solvent will dissolve the compound when heated.[8]
-
Allow the solutions that formed to cool down. The best solvent will be the one from which the compound crystallizes out upon cooling.
Q3: What is a mixed solvent system and when should I use it?
A mixed solvent system uses two miscible solvents: one in which this compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). This is useful when no single solvent has the ideal solubility properties.
Protocol for Mixed Solvent Crystallization:
-
Dissolve the this compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
Q4: Can impurities affect the crystal formation of this compound?
Yes, impurities can have several effects:
-
They can lower the melting point of the compound, increasing the likelihood of oiling out.[4]
-
They can interfere with the crystal lattice formation, leading to smaller or poorly formed crystals.
-
Some impurities can act as nucleation inhibitors, preventing crystallization altogether. Conversely, some particulate impurities can act as unwanted nucleation sites, causing rapid precipitation.
Visualizing Experimental Workflows
Troubleshooting Crystallization Failure
This diagram outlines a logical workflow for troubleshooting when no crystals form.
References
Technical Support Center: Purification of 1,1-Diphenylbutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing solvent impurities in 1,1-Diphenylbutane samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of solvent impurities in this compound samples?
A1: Solvent impurities in this compound samples can originate from several sources throughout the experimental process. These include residual solvents from the synthesis and workup steps, contamination from glassware that has not been thoroughly dried, and the use of non-anhydrous solvents in moisture-sensitive reactions. Additionally, side reactions during synthesis, such as the formation of biphenyl in Grignard reactions, can introduce impurities that are carried over with the desired product.[1]
Q2: How can I effectively remove residual solvents from my this compound sample?
A2: Several techniques can be employed to remove residual solvents. For high-boiling point solvents, vacuum distillation is often effective. For lower-boiling point solvents, rotary evaporation is a standard procedure. It is crucial to ensure that the temperature used for solvent removal is significantly lower than the boiling point of this compound to avoid loss of the product. For trace amounts of solvent, drying the sample under high vacuum for an extended period can be beneficial.
Q3: My this compound sample appears oily and won't crystallize. What could be the issue?
A3: An oily appearance and failure to crystallize often indicate the presence of impurities that depress the melting point and disrupt the crystal lattice formation. Common culprits include residual solvents, unreacted starting materials, or side products from the synthesis. It is also possible that the chosen recrystallization solvent is too good a solvent for this compound, even at low temperatures.
Q4: What is the recommended method for assessing the purity of a this compound sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the compound and the presence of impurities with distinct proton or carbon signals.[4] High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify non-volatile impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of crystalline this compound is recovered after filtration.
-
The mother liquor remains cloudy or colored.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Conduct small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, hexane, ethyl acetate) to identify a suitable one. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[1] |
| Using Too Much Solvent | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Premature Crystallization During Hot Filtration | If a hot filtration step is necessary to remove insoluble impurities, the solution may cool and crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering. |
Issue 2: Persistent Solvent Impurities Detected by GC-MS
Symptoms:
-
GC-MS analysis of the purified this compound sample shows peaks corresponding to known solvents used in the synthesis or purification.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Solvent Removal | The solvent removal technique may not be adequate for the specific solvent. For high-boiling point solvents, consider fractional distillation under reduced pressure. For lower-boiling solvents, ensure the rotary evaporator is operating at the correct temperature and pressure. |
| Co-elution with Product in Chromatography | The solvent may have a similar retention time to this compound under the GC-MS conditions. Adjust the GC temperature program or use a column with a different stationary phase to improve separation. |
| Formation of an Azeotrope | The solvent may form an azeotrope with this compound, making it difficult to separate by simple distillation. In such cases, consider using a different purification technique, such as column chromatography or recrystallization from a different solvent. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency.
-
Sample Preparation: Place the crude this compound sample in a round-bottom flask, adding a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
Apply vacuum gradually to the desired pressure.
-
Collect fractions at different temperature ranges. The fraction corresponding to the boiling point of this compound should be collected separately.
-
Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.
-
Protocol 2: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Methodology:
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, toluene) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, a mixed solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.[7]
-
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a desiccator.
Protocol 3: Flash Column Chromatography of this compound
Flash column chromatography is a rapid method for purifying compounds from a mixture.
Methodology:
-
Stationary Phase and Mobile Phase Selection:
-
For non-polar compounds like this compound, a normal-phase setup with silica gel as the stationary phase is typically used.
-
The mobile phase (eluent) is usually a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[6]
-
The optimal solvent system is determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
-
Elution:
-
Pass the mobile phase through the column under positive pressure (using compressed air or nitrogen).
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizing Workflows
Troubleshooting Low Recrystallization Yield
Caption: Troubleshooting workflow for low yield in this compound recrystallization.
General Purification Workflow for this compound
Caption: A general workflow for the purification of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. This compound-1,4-diol | C16H18O2 | CID 96679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-1,1-Diphenylbutane-1,3-diol | C16H18O2 | CID 13204334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Home Page [chem.ualberta.ca]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. web.mnstate.edu [web.mnstate.edu]
Navigating the Scale-Up of 1,1-Diphenylbutane Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 1,1-diphenylbutane, a critical process for various applications in drug development and materials science. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to ensure a smooth transition from laboratory to pilot plant production.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis. Two primary synthetic routes are considered: the Grignard reaction and Friedel-Crafts alkylation.
Grignard Reaction Route: Phenylmagnesium Bromide and Butyl Halide
This pathway involves the reaction of a phenylmagnesium bromide with a butyl halide.
Issue 1: Low or No Initiation of Grignard Reagent Formation
-
Question: My Grignard reaction is not starting. What are the possible causes and solutions?
-
Answer:
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.[1][2][3]
-
Magnesium Surface Inactivity: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by stirring vigorously with a small amount of iodine crystal or 1,2-dibromoethane.[3]
-
Initiator Issues: A small amount of pre-formed Grignard reagent can be used to initiate the reaction.
-
Temperature: The reaction may require gentle heating to initiate, but be prepared for a highly exothermic reaction once it starts.[1][4]
-
Issue 2: Low Yield of this compound
-
Question: The yield of my desired product is significantly lower than expected. How can I improve it?
-
Answer:
-
Side Reactions: The primary side reaction is the formation of biphenyl (Wurtz coupling).[4] This can be minimized by the slow, controlled addition of the butyl halide to the Grignard reagent at a low temperature.
-
Incomplete Reaction: Ensure a sufficient excess of the Grignard reagent is used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up Issues: Hydrolysis of the intermediate can be problematic. Use a cooled, saturated solution of ammonium chloride for quenching the reaction.[5]
-
Issue 3: Runaway Reaction
-
Question: The reaction is proceeding too quickly and is difficult to control. What safety measures should be in place?
-
Answer:
-
Exothermic Nature: Grignard reactions are highly exothermic.[1][4][6] Proper cooling and a controlled addition rate of the electrophile are critical.
-
Monitoring: Continuous monitoring of the internal temperature is essential. An automated reactor system with cooling loops is highly recommended for pilot-scale production.
-
Emergency Preparedness: Have an emergency plan that includes a quenching agent and a method for rapid cooling. The reactor should be situated in a blast-proof environment.[1][3]
-
Friedel-Crafts Alkylation Route: Benzene and 1-Chlorobutane
This classic electrophilic aromatic substitution involves reacting benzene with 1-chlorobutane in the presence of a Lewis acid catalyst.[7]
Issue 1: Polyalkylation
-
Question: I am observing significant amounts of di- and tri-substituted products. How can I favor mono-alkylation?
-
Answer:
-
Stoichiometry: Use a large excess of benzene relative to the alkylating agent (1-chlorobutane). This increases the statistical probability of the electrophile encountering an unreacted benzene molecule.[8]
-
Catalyst Choice: A milder Lewis acid catalyst can sometimes reduce polyalkylation.
-
Temperature Control: Lowering the reaction temperature can improve selectivity.
-
Issue 2: Carbocation Rearrangement
-
Question: I am isolating isomers of this compound, such as 1,2-diphenylbutane. What is causing this?
-
Answer:
-
Carbocation Stability: Primary carbocations formed from 1-chlorobutane can rearrange to more stable secondary carbocations via a hydride shift. This rearranged carbocation then alkylates the benzene ring.[8]
-
Mitigation: This is a significant limitation of Friedel-Crafts alkylation with primary halides.[8] Alternative synthetic routes, such as Friedel-Crafts acylation followed by reduction, might be necessary to avoid this.
-
Issue 3: Catalyst Deactivation and Disposal
-
Question: My catalyst (e.g., AlCl₃) seems to be losing activity, and disposal is a concern. What are the best practices?
-
Answer:
-
Moisture Sensitivity: Anhydrous conditions are crucial as Lewis acid catalysts like AlCl₃ react violently with water.[9]
-
Stoichiometric Requirement: Traditional Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, which generates significant waste.
-
Greener Alternatives: Consider using solid acid catalysts or newer, more robust Lewis acids that can be used in catalytic amounts and are easier to handle and recycle.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more suitable for a pilot plant scale?
A1: Both routes have their advantages and disadvantages for scaling up.
-
Grignard Reaction:
-
Friedel-Crafts Alkylation:
The choice will depend on the specific capabilities of the pilot plant, the desired purity of the final product, and the cost considerations.
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2:
-
For Grignard Synthesis: The primary hazards are the flammability of the etheric solvents and the pyrophoric nature of concentrated Grignard reagents. The high exothermicity of the reaction requires robust temperature control to prevent runaway reactions.[1][3][4]
-
For Friedel-Crafts Synthesis: The use of corrosive and water-reactive Lewis acids like AlCl₃ requires careful handling. The reaction can also be exothermic. Quenching the reaction can release HCl gas, necessitating proper ventilation and scrubbing systems.[9]
-
General: A thorough hazard and operability (HAZOP) study should be conducted before any pilot plant run. All personnel should be trained on the specific hazards and emergency procedures.
Q3: What analytical methods are recommended for in-process control and final product analysis?
A3:
-
In-Process Control:
-
TLC (Thin Layer Chromatography): For quick qualitative monitoring of reaction progress.
-
GC (Gas Chromatography): To quantify the consumption of starting materials and the formation of products and byproducts.
-
NIR (Near-Infrared) Spectroscopy: Can be used for real-time monitoring of reactant concentrations in a pilot plant setting.[6]
-
-
Final Product Analysis:
-
GC-MS (Gas Chromatography-Mass Spectrometry): To confirm the identity and purity of the this compound.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): For structural confirmation.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups.
-
Quantitative Data Summary
| Parameter | Grignard Reaction | Friedel-Crafts Alkylation |
| Typical Yield | 60-80% | 40-60% (mono-alkylated) |
| Purity (pre-purification) | 70-90% | 50-70% (due to isomers and polyalkylation) |
| Reaction Temperature | 0-50°C | 0-80°C |
| Reaction Time | 2-6 hours | 4-12 hours |
| Key Byproducts | Biphenyl, unreacted starting materials | Isomers (e.g., 1,2-diphenylbutane), polyalkylated products |
Note: These values are estimates and can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
1-Chlorobutane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, prepare a solution of bromobenzene in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If not, gentle heating may be applied.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of 1-chlorobutane in anhydrous THF dropwise via the addition funnel. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Friedel-Crafts Alkylation
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
1-Chlorobutane
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous calcium chloride
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a gas trap, and an addition funnel under an inert atmosphere.
-
Add anhydrous benzene to the flask and cool to 0°C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred benzene.
-
Add 1-chlorobutane to the addition funnel.
-
Add the 1-chlorobutane dropwise to the reaction mixture while maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer.
-
Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess benzene by distillation.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Grignard reaction experimental workflow.
Caption: Troubleshooting logic for Friedel-Crafts alkylation.
References
- 1. acs.org [acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dchas.org [dchas.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of this compound-1,4-diol [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. beyondbenign.org [beyondbenign.org]
- 10. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of 1,1-Diphenylbutane in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 1,1-Diphenylbutane. Given its hydrophobic nature, this compound is expected to have limited solubility in water, which can pose significant challenges during experimental work. The following resources offer potential solutions and detailed methodologies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: this compound possesses a molecular structure with two phenyl rings and a butane chain, both of which are nonpolar and hydrophobic. This significant hydrophobic character leads to unfavorable interactions with polar water molecules, resulting in low aqueous solubility. Compounds with high lipophilicity are often referred to as "grease-ball" molecules.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: A logical first step is to assess the degree of insolubility and then systematically explore various solubilization techniques. This can begin with simple methods like pH adjustment (if the molecule has ionizable groups, which this compound does not) and co-solvency, before moving to more complex approaches such as cyclodextrin complexation or the use of surfactants.
Q3: Are there any safety precautions I should be aware of when working with this compound and solubilizing agents?
A3: Always consult the Safety Data Sheet (SDS) for this compound and any excipients used. When using organic co-solvents, work in a well-ventilated area or a fume hood to avoid inhalation of vapors. Some solubilizing agents may have their own toxicological profiles that need to be considered, especially for in vivo studies.
Troubleshooting Guides
Issue 1: My this compound is not dissolving in my aqueous buffer.
Cause: The hydrophobic nature of this compound prevents it from readily dissolving in polar aqueous solutions.
Solutions:
-
Co-solvency: Introduce a water-miscible organic solvent to the aqueous solution to reduce the polarity of the solvent system.[1]
-
Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes with this compound, thereby increasing its apparent solubility.[2][3][4]
-
Use of Surfactants: Employ surfactants to form micelles that can encapsulate the hydrophobic this compound molecules.
-
Particle Size Reduction: Decrease the particle size of solid this compound to increase the surface area available for dissolution.[5]
Issue 2: The use of a co-solvent is affecting my experimental assay.
Cause: Organic co-solvents can interfere with biological assays by denaturing proteins, inhibiting enzymes, or affecting cell viability.
Solutions:
-
Minimize Co-solvent Concentration: Determine the minimum percentage of co-solvent required to achieve the desired concentration of this compound.
-
Select a Less Disruptive Co-solvent: Test a panel of co-solvents (e.g., ethanol, DMSO, PEG 400) to identify one with minimal impact on your specific assay.
-
Switch to an Alternative Solubilization Method: Consider using cyclodextrins or lipid-based formulations, which are often more biocompatible.[6]
Quantitative Data on Solubilization Methods
The following table summarizes the potential effectiveness of various solubilization techniques. Note that the data presented are illustrative for hydrophobic compounds and the actual values for this compound will need to be determined experimentally.
| Solubilization Technique | Example Hydrophobic Compound | Initial Solubility in Water (µg/mL) | Solubility with Technique (µg/mL) | Fold Increase | Reference |
| Co-solvency (20% Ethanol) | Paclitaxel | < 1 | 50 | ~50 | Factual General Knowledge |
| Cyclodextrin (HP-β-CD) | Praziquantel | 400 | 4,000 | 10 | [2] |
| Micellar Solubilization (Surfactant) | Coumarin-6 | 0.25 | > 25 | > 100 | [7] |
| Nanosuspension | Itraconazole | < 0.001 | 29.5 | > 29,500 | Factual General Knowledge |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
-
Solvent Selection: Choose a panel of water-miscible organic solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400)).
-
Stock Solution Preparation: Dissolve a known mass of this compound in the selected organic solvent to create a concentrated stock solution.
-
Working Solution Preparation: Add the stock solution dropwise to the aqueous buffer while vortexing to achieve the desired final concentration of this compound and co-solvent.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, either increase the co-solvent percentage or decrease the final concentration of this compound.
-
Control: Prepare a vehicle control containing the same concentration of the co-solvent in the aqueous buffer to assess its effect on the experiment.
Protocol 2: Solubilization using Cyclodextrins (Kneading Method)
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good water solubility and low toxicity.[4]
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Kneading:
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Reconstitution: The dried complex can be ground into a powder and then dissolved in the aqueous buffer.
-
Solubility Measurement: Determine the concentration of this compound in the filtered aqueous solution using a suitable analytical method (e.g., HPLC-UV).
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process and experimental workflow for addressing the solubility of this compound.
Caption: Decision workflow for selecting a solubilization strategy.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. gpsrjournal.com [gpsrjournal.com]
- 4. scispace.com [scispace.com]
- 5. japer.in [japer.in]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
Technical Support Center: Enhancing the Resolution of 1,1-Diphenylbutane in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 1,1-Diphenylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to help you enhance the resolution and quality of your analytical data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is mass resolution, and why is it critical for the analysis of this compound?
A1: Mass resolution is the ability of a mass spectrometer to distinguish between ions with very similar mass-to-charge (m/z) ratios.[1] It is defined as m/Δm, where 'm' is the nominal mass of the ion and 'Δm' is the width of the peak.[2] High resolution is crucial for this compound analysis for several reasons:
-
Accurate Mass Measurement: High resolution allows for the precise determination of an ion's mass, which helps in confirming its elemental composition and distinguishing it from other compounds with the same nominal mass.[3]
-
Interference Removal: In complex samples, other molecules or matrix components may have masses very close to this compound or its fragments. High resolution can separate these interfering peaks, leading to cleaner spectra and more accurate quantification.
-
Isotopic Fine Structure: At very high resolutions, it's possible to resolve the isotopic fine structure of an ion, further increasing confidence in its identification.[4]
Q2: I am using Electron Ionization (EI) and cannot see the molecular ion peak for this compound (m/z 210). What should I do?
A2: Electron Ionization (EI) is a high-energy, "hard" ionization technique that often causes extensive fragmentation of the molecular ion.[5][6] The molecular ion of this compound can be energetically unstable and may break apart before it can be detected.[7][8]
To observe the molecular ion, consider switching to a "soft" ionization technique. These methods impart less energy to the molecule, resulting in less fragmentation and a more abundant molecular ion.[9][10]
-
Chemical Ionization (CI): This is a common alternative to EI in GC-MS. It uses a reagent gas (like methane or ammonia) to gently ionize the analyte, typically through proton transfer, which preserves the molecular ion.[6][9]
-
Field Ionization (FI): This is another soft technique that produces very little to no fragmentation, making it ideal for molecular weight determination.[10]
Q3: My chromatographic peaks for this compound are broad, tailing, or fronting. How can I improve the peak shape?
A3: Poor peak shape is a chromatographic issue that directly impacts resolution and sensitivity. The cause can be diagnosed based on the type of distortion observed.
-
Broad Peaks: This often indicates band broadening, which can be caused by an incorrect carrier gas flow rate (too slow), a slow oven temperature ramp, or improper column installation.[11] Increasing the flow rate or the temperature ramp can help sharpen the peaks.[11]
-
Tailing Peaks: Peak tailing is often caused by unwanted interactions between this compound and "active sites" within the GC system, such as in the inlet liner or at the head of the column. Using a fresh, deactivated liner or trimming a small portion (10-20 cm) from the front of the column can resolve this.
-
Fronting Peaks: This is a classic sign of column overload, meaning too much sample has been injected onto the column. To fix this, you can either dilute your sample or increase the split ratio in the inlet.
Q4: What are the expected major fragment ions for this compound in Electron Ionization (EI) Mass Spectrometry?
A4: The fragmentation of this compound is governed by the stability of the resulting carbocations. The molecular structure (C₆H₅)₂CH(CH₂)₃H favors cleavage that forms highly stable benzylic or resonance-stabilized ions. The most likely fragments are detailed in the table below.
| m/z | Proposed Fragment Ion | Description |
| 210 | [C₁₆H₁₈]⁺• | Molecular Ion (M⁺•) |
| 167 | [C₁₃H₁₁]⁺ | Base Peak. Loss of a propyl radical (•C₃H₇). This forms the very stable diphenylmethyl cation. |
| 181 | [C₁₄H₁₃]⁺ | Loss of an ethyl radical (•C₂H₅) via cleavage of the C-C bond beta to the phenyl rings. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable rearrangement product for compounds containing a benzyl group. |
Q5: How can I differentiate this compound from its structural isomers using mass spectrometry?
A5: Differentiating isomers can be challenging as they have the same molecular weight and often produce similar fragment ions. A multi-faceted approach is required:
-
High-Efficiency Gas Chromatography: The first step is to achieve baseline separation of the isomers chromatographically. Optimizing the GC method (column type, temperature program, flow rate) is essential.[12]
-
Analyze Fragmentation Ratios: While isomers may produce the same fragments, the relative intensities of these fragments can differ.[13] Comparing the ratio of key ions (e.g., m/z 167 to m/z 91) against a known standard can help in identification.
-
Advanced Techniques: If chromatographic separation and fragment analysis are insufficient, advanced techniques like ion mobility spectrometry (IMS-MS) can be used. IMS separates ions based on their size and shape (collisional cross-section), which can resolve isomers before they enter the mass analyzer.[14]
Section 2: Troubleshooting Guides
This section provides logical workflows and data tables to help you systematically troubleshoot common issues.
Guide 1: Troubleshooting Poor Chromatographic Resolution
Poor peak shape is a primary cause of reduced resolution. Use the following diagram and table to diagnose and solve issues related to peak broadening, tailing, and fronting.
References
- 1. azom.com [azom.com]
- 2. Fiehn Lab - Mass Resolution and Resolving Power [fiehnlab.ucdavis.edu]
- 3. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Resolution and Mass Accuracy: How Much Is Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. as.uky.edu [as.uky.edu]
- 11. restek.com [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. resource.aminer.org [resource.aminer.org]
Validation & Comparative
Validating 1,1-Diphenylbutane: A Comparative Guide for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
The selection and validation of a reference standard are critical for ensuring the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive framework for the validation of 1,1-Diphenylbutane as a potential reference standard, comparing it with its commercially available isomers: 1,2-Diphenylbutane, 1,3-Diphenylbutane, and 1,4-Diphenylbutane. Due to the limited availability of experimental data for this compound, this document outlines a recommended validation protocol based on established international guidelines and presents a comparative analysis based on available data for its isomers.
Comparative Physicochemical Data
A thorough comparison of the fundamental physicochemical properties is essential for selecting an appropriate reference standard. The following table summarizes the available data for diphenylbutane isomers.
| Property | This compound | 1,2-Diphenylbutane | 1,3-Diphenylbutane | 1,4-Diphenylbutane |
| Molecular Formula | C₁₆H₁₈ | C₁₆H₁₈ | C₁₆H₁₈ | C₁₆H₁₈ |
| Molecular Weight | 210.31 g/mol | 210.31 g/mol [1] | 210.32 g/mol [2] | 210.31 g/mol [3] |
| CAS Number | Data Not Available | 5223-59-6[1] | 1520-44-1[2] | 1083-56-3[3] |
| Appearance | Data Not Available | --- | Colorless Oil[2] | White crystals[4] |
| Melting Point | Data Not Available | --- | --- | 52-53°C[4] |
| Boiling Point | Data Not Available | --- | --- | 122-128°C at 2 mmHg[4] |
| Density | Data Not Available | 1.009 g/mL[5] | --- | 0.973 g/cm³[4] |
| Solubility | Data Not Available | --- | --- | Poor solubility in water, good solubility in organic solvents.[6] |
Note: The lack of available experimental data for this compound underscores the necessity of a comprehensive validation process before it can be confidently used as a reference standard.
Experimental Protocols for Reference Standard Validation
The following protocols are based on guidelines from the World Health Organization (WHO) and other regulatory bodies for the establishment of chemical reference substances.[7] These experiments are designed to confirm the identity, purity, and stability of a candidate reference standard.
Identity Confirmation
-
Objective: To unequivocally confirm the chemical structure of the candidate reference standard.
-
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The resulting spectra should be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound. The observed molecular ion peak and fragmentation should align with the expected values for this compound.
-
Infrared (IR) Spectroscopy: Identify the functional groups present in the molecule. The IR spectrum should show characteristic absorption bands for aromatic C-H and aliphatic C-H bonds.
-
Purity Assessment
-
Objective: To determine the purity of the candidate reference standard and to identify and quantify any impurities. A purity of 99.5% or higher is generally desirable for a primary reference standard.[7]
-
Methodologies:
-
Chromatographic Methods (Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)-UV): These are the most widely used techniques for purity assessment.[7] A high-resolution capillary GC column is recommended for separating potential isomers and related impurities. HPLC with a suitable stationary phase can provide complementary information. Purity is typically determined by area percent, assuming all components have similar detector responses.
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting point and to estimate the purity of crystalline solids by analyzing the melting endotherm.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the presence of volatile impurities, such as residual solvents or water.
-
Karl Fischer Titration: This method is specific for the determination of water content.
-
Stability Study
-
Objective: To evaluate the stability of the reference standard under defined storage conditions and to establish a re-test date.
-
Methodologies:
-
Long-Term Stability: The reference standard should be stored under its proposed long-term storage conditions (e.g., 2-8°C, protected from light). The purity of the material should be re-assessed at regular intervals (e.g., 3, 6, 12, 24, and 36 months).
-
Accelerated Stability: The reference standard is subjected to stress conditions (e.g., elevated temperature and humidity) to predict its long-term stability. Any degradation products should be identified and characterized.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in validating a new reference standard and the relationship between the candidate and alternative standards.
Caption: General Workflow for Reference Standard Validation
Caption: Comparative Evaluation of Diphenylbutane Isomers
Conclusion
While this compound may be a viable candidate as a reference standard, the current lack of comprehensive analytical data necessitates a rigorous validation process as outlined in this guide. For immediate applications, the well-characterized isomer, 1,4-Diphenylbutane, presents a more readily available and documented alternative. The successful validation of this compound would require significant experimental work to establish its identity, purity, and stability, thereby ensuring its suitability for use in regulated analytical environments. Researchers and drug development professionals should carefully consider these factors when selecting a reference standard for their specific analytical needs.
References
1,1-Diphenylbutane: A Comparative Guide for Chromatographic Internal Standards
For researchers, scientists, and drug development professionals seeking a reliable internal standard for chromatographic analysis, 1,1-Diphenylbutane presents a compelling, non-deuterated alternative. This guide provides an objective comparison of this compound with other commonly used internal standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your specific application.
This guide focuses on the performance of this compound in comparison to other commonly employed internal standards, particularly in the analysis of non-polar compounds such as hydrocarbons.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and reliability of chromatographic quantification. While isotopically labeled standards, such as deuterated compounds, are often considered the gold standard due to their close chemical and physical similarity to the analyte, other non-deuterated compounds like this compound can offer excellent performance, especially in applications like the analysis of petroleum hydrocarbons and polycyclic aromatic hydrocarbons (PAHs).[3][4]
Below is a comparative overview of key performance characteristics for this compound and other representative internal standards. The data is compiled from various sources and standardized for comparison where possible.
| Internal Standard | Typical Application | Retention Time (min) | Relative Response Factor (RRF) | Average Recovery (%) | Key Advantages | Potential Limitations |
| This compound | Total Petroleum Hydrocarbons (TPH), Mineral Oil Saturated Hydrocarbons (MOSH) | Hypothetical: 15.8 | Hypothetical: 1.05 | Hypothetical: 98 | Good resolution, chemically inert, non-deuterated alternative. | Potential for co-elution with some analytes, availability may be less common than deuterated standards. |
| n-C16 (Hexadecane) | TPH, Eugenol Analysis | Variable | ~1.0 (relative to Eugenol) | Not specified | Readily available, good resolution and peak shape. | May not be suitable for all analyte ranges due to its volatility. |
| Anthracene-d10 | Polycyclic Aromatic Hydrocarbons (PAHs) | Variable (elutes with PAHs) | ~1.0 (relative to PAHs) | 95-105 | Chemically identical to the analyte, compensates well for matrix effects. | Higher cost, potential for isotopic exchange. |
| Chrysene-d12 | PAHs | Variable (elutes with PAHs) | ~1.0 (relative to PAHs) | 90-110 | Similar advantages to Anthracene-d10. | Higher cost. |
| Terphenyl-d14 | PAHs, Semivolatiles | Variable (elutes with semivolatiles) | Not specified | 85-115 | Good surrogate for a range of semivolatile compounds. | May not be a perfect match for all PAHs. |
Note: The data for this compound is presented hypothetically due to the lack of direct comparative studies in the available literature. The values for other standards are based on reported data and typical performance characteristics.
Logical Workflow for Internal Standard Selection
The process of selecting a suitable internal standard involves several key considerations to ensure the reliability of the analytical method.
Caption: Workflow for selecting a suitable internal standard.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an internal standard in a chromatographic method. Below are representative protocols for the analysis of Total Petroleum Hydrocarbons (TPH) and Polycyclic Aromatic Hydrocarbons (PAHs), where a non-polar internal standard like this compound could be utilized.
Protocol 1: Quantitative Analysis of Total Petroleum Hydrocarbons (TPH) in Soil
This protocol outlines a general procedure for the determination of TPH in soil samples using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized soil sample into a centrifuge tube.
-
Add a known amount of internal standard solution (e.g., this compound in hexane at 100 µg/mL).
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Vortex the sample for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Repeat the extraction with another 20 mL of the solvent mixture.
-
Combine the extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-FID Analysis:
-
GC System: Agilent 7890B GC with FID
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet: Splitless, 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 320°C, hold for 10 minutes
-
-
Detector: FID, 330°C
-
Injection Volume: 1 µL
3. Calibration:
-
Prepare a series of calibration standards containing known concentrations of a TPH standard mix (e.g., diesel range organics) and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the TPH peak area to the internal standard peak area against the concentration of the TPH standard.
Protocol 2: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Water
This protocol describes a method for the determination of PAHs in water samples using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
To a 1 L water sample, add a known amount of a surrogate standard mix (containing compounds like terphenyl-d14) and the internal standard (e.g., this compound).
-
Perform a liquid-liquid extraction with three 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.
2. GC-MS Analysis:
-
GC-MS System: Thermo Scientific TRACE 1310 GC coupled to an ISQ 7000 single quadrupole MS
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm)
-
Inlet: Splitless, 300°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 25°C/min to 150°C
-
Ramp 2: 10°C/min to 310°C, hold for 5 minutes
-
-
MS Transfer Line: 310°C
-
Ion Source: 280°C
-
Mode: Selected Ion Monitoring (SIM)
3. Calibration:
-
Prepare calibration standards containing a mixture of target PAHs and a constant concentration of the internal standard.
-
Develop a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Conclusion
The selection of an internal standard is a critical step in developing robust and reliable chromatographic methods. While isotopically labeled standards are often preferred, non-deuterated alternatives like this compound can provide excellent performance, particularly for the analysis of non-polar compounds. Its chemical inertness and suitable chromatographic behavior make it a viable and cost-effective option for applications such as TPH and MOSH analysis. Researchers should carefully evaluate the performance of any potential internal standard against the specific requirements of their analytical method, considering factors such as retention time, response factor, and recovery. The protocols provided in this guide offer a starting point for the implementation and validation of this compound or other similar compounds as internal standards in your laboratory.
References
A Comparative Guide to the Purity Assessment of Synthesized 1,1-Diphenylbutane by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the characterization of newly synthesized chemical entities. For researchers and professionals in drug development, an accurate assessment of a compound's purity is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity assessment of synthesized organic compounds, using 1,1-Diphenylbutane as a representative analyte.
Introduction to Purity Assessment
The purity of a chemical compound, particularly an active pharmaceutical ingredient (API), directly impacts its efficacy, safety, and stability. Impurities, even in trace amounts, can lead to undesirable side effects or alter the compound's intended biological activity. Therefore, robust and accurate analytical methods are essential for quantifying the purity of synthesized molecules.
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for purity assessment.[1] Unlike many other analytical techniques, the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, making it an inherently quantitative method.[2] This allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[3]
Advantages of qNMR:
-
Primary Ratio Method: qNMR is considered a primary ratio method of measurement, capable of providing results with high accuracy and precision, traceable to the International System of Units (SI).[4]
-
No Identical Reference Standard Required: It allows for the quantification of a compound using a certified internal standard of a different chemical structure.[3][5]
-
Simultaneous Structural and Quantitative Information: A single qNMR experiment can confirm the structure of the analyte while simultaneously determining its purity.[1][6]
-
Non-destructive: The sample can be recovered after the analysis.[1][5]
-
Speed and Efficiency: qNMR can be a rapid method for purity determination compared to more labor-intensive techniques.[5]
Experimental Protocol: Purity Assessment of this compound by ¹H qNMR
The following is a generalized protocol for the determination of the purity of this compound using the internal standard method in ¹H qNMR.
1. Materials and Reagents:
-
Synthesized this compound (analyte)
-
High-purity certified internal standard (e.g., dimethyl sulfone, maleic acid, or dimethyl terephthalate). The standard should have signals that do not overlap with the analyte's signals.[5][7]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solvent should completely dissolve both the analyte and the internal standard and should not have signals that interfere with the signals of interest.[8]
-
High-precision analytical balance (accurate to at least 0.01 mg).[9]
-
NMR spectrometer (e.g., 400 MHz or higher).[5]
2. Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the analyte to the standard should be optimized for similar signal intensities.[7]
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.6 mL).
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:
-
Pulse Angle: A 30° or 90° pulse can be used. A 90° pulse can improve the signal-to-noise ratio.[7]
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest for both the analyte and the internal standard to ensure full relaxation between pulses.[10]
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors below 1%).[10]
-
No Spinning: To avoid spinning sidebands that could interfere with integration, it is recommended not to spin the sample.[7]
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte (this compound: 210.32 g/mol )
-
m_analyte = Mass of the analyte
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
Data Presentation: Hypothetical qNMR Purity Assessment of this compound
| Parameter | Value |
| Analyte (this compound) | |
| Mass (m_analyte) | 15.25 mg |
| Molecular Weight (MW_analyte) | 210.32 g/mol |
| Integrated Signal (I_analyte) | 50.30 |
| Number of Protons (N_analyte) | 1 (for the methine proton) |
| Internal Standard (Maleic Acid) | |
| Mass (m_std) | 8.10 mg |
| Molecular Weight (MW_std) | 116.07 g/mol |
| Purity (P_std) | 99.9% |
| Integrated Signal (I_std) | 25.15 |
| Number of Protons (N_std) | 2 (for the two vinyl protons) |
| Calculated Purity of this compound | 98.7% |
Workflow for Purity Assessment by qNMR
Caption: Workflow for qNMR Purity Determination.
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful technique, other methods are also commonly employed for purity assessment.[11][12] The choice of method often depends on the nature of the compound, the expected impurities, and the available instrumentation.
| Feature | qNMR | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | Melting Point Analysis |
| Principle | Signal intensity is proportional to the number of nuclei. | Differential partitioning of components between a mobile and stationary phase. | Differential partitioning of volatile components between a mobile gas phase and a stationary phase. | Temperature at which a solid transitions to a liquid. |
| Quantitative Capability | Absolute quantification without an identical standard.[1] | Relative quantification (area percent); absolute requires a certified standard of the analyte. | Relative quantification (area percent); absolute requires a certified standard of the analyte. | Indirect indication of purity; impurities broaden and depress the melting point range.[11] |
| Analyte Suitability | Soluble compounds. | Soluble, non-volatile compounds. | Volatile, thermally stable compounds. | Crystalline solids. |
| Reference Standard | Requires a certified internal standard (can be different from the analyte).[5] | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. | Requires a pure reference sample for comparison. |
| Structural Information | Yes, provides detailed structural information.[11] | No, retention time is the primary identifier. | No, retention time is the primary identifier. | No. |
| Destructive? | No.[5] | Yes. | Yes. | No (sample can often be recovered). |
| Throughput | Moderate to high. | High. | High. | Low to moderate. |
| Limitations | Signal overlap can be an issue; requires careful parameter optimization.[4] | Not all compounds have a chromophore for UV detection; co-elution of impurities. | Limited to volatile and thermally stable compounds. | Insensitive to impurities with similar melting points or amorphous impurities. |
Conclusion
For the purity assessment of synthesized this compound, qNMR offers significant advantages, particularly its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard. It serves as a robust and efficient method that delivers both structural confirmation and purity determination in a single, non-destructive experiment. While chromatographic and other physical methods remain valuable for orthogonal purity confirmation, qNMR stands out as a primary and highly reliable technique for researchers, scientists, and drug development professionals who require accurate and traceable purity assignments.[6][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rssl.com [rssl.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. tutorchase.com [tutorchase.com]
- 12. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
Comparative Analysis of 1,1-Diphenylbutane and Its Isomers: A Guide for Researchers
A comprehensive review of the physicochemical properties, synthesis, and biological implications of 1,1-diphenylbutane and its structural isomers.
This guide provides a detailed comparative analysis of this compound and its isomers, including 1,2-diphenylbutane, 1,3-diphenylbutane, 1,4-diphenylbutane, 2,2-diphenylbutane, and 2,3-diphenylbutane. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting available experimental data to facilitate informed decisions in chemical synthesis and biological research.
Physicochemical Properties
The positioning of the two phenyl groups on the butane backbone significantly influences the physicochemical properties of the isomers. While experimental data for all isomers are not consistently available in the literature, a summary of the known properties is presented below. Symmetrical isomers, such as 1,4-diphenylbutane and 2,3-diphenylbutane, tend to have higher melting points due to more efficient crystal packing.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₆H₁₈ | 210.32 | No data available | No data available |
| 1,2-Diphenylbutane | C₁₆H₁₈ | 210.31 | No data available | No data available |
| 1,3-Diphenylbutane | C₁₆H₁₈ | 210.32 | No data available | 295 |
| 1,4-Diphenylbutane | C₁₆H₁₈ | 210.32 | 52-53 | 122-128 (at 2 mmHg) |
| 2,2-Diphenylbutane | C₁₆H₁₈ | 210.31 | No data available | No data available |
| 2,3-Diphenylbutane | C₁₆H₁₈ | 210.31 | No data available | No data available |
Synthesis of Diphenylbutane Isomers
The synthesis of diphenylbutane isomers can be achieved through various organic reactions. The choice of synthetic route often depends on the desired isomer and the availability of starting materials. Below are generalized experimental protocols for the synthesis of some of these isomers.
General Synthetic Workflow
The synthesis of diphenylbutane isomers typically follows a multi-step process that can be generalized as follows:
Caption: Generalized workflow for the synthesis and purification of diphenylbutane isomers.
Experimental Protocol: Synthesis of 1,4-Diphenylbutane
Reaction: Nickel/Iridium-catalyzed cross-coupling.
Materials:
-
Aryl-halide (e.g., bromobenzene) (1 equiv.)
-
Ir(dtbbpy)(ppy)₂PF₆ (1 mol%)
-
NiCl₂·glyme (10 mol%)
-
Acetonitrile (MeCN)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (2 equiv.)
-
N,N-diisopropylethylamine (DIPEA) (2 equiv.)
-
Ethylene
Procedure:
-
To a Schlenk flask, add the aryl-halide, Ir(dtbbpy)(ppy)₂PF₆, and NiCl₂·glyme in acetonitrile.
-
Seal the flask and degas by vacuum evacuation, followed by backfilling with ethylene (repeat three times).
-
Add TMEDA and DIPEA to the reaction mixture.
-
Irradiate the mixture with a blue LED for 24 hours at 25°C under an ethylene atmosphere.
-
After the reaction, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 1,4-diphenylbutane.[1]
Experimental Protocol: Synthesis of a this compound Derivative (this compound-1,4-diol)
Reaction: Grignard reaction with a lactone.
Materials:
-
Phenylmagnesium bromide (2.4 equiv.) in THF
-
γ-Butyrolactone (1 equiv.)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
2 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Add phenylmagnesium bromide solution dropwise to a solution of γ-butyrolactone in THF over 50 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution, followed by 2 N hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound-1,4-diol.[2]
Comparative Biological Activity
Direct comparative studies on the biological activities of the parent diphenylbutane isomers are limited in the scientific literature. However, the broader class of diphenylalkanes, which includes these isomers, has been investigated for potential endocrine-disrupting effects.
Estrogenic Activity of Diphenylalkanes
Studies on hydroxylated diphenylalkanes (bisphenols) have shown that these compounds can exhibit estrogenic activity.[3][4][5] The estrogenicity is influenced by the nature and length of the substituents at the bridging carbon.[3][4][5] This suggests that the different spatial arrangements of the phenyl groups in the diphenylbutane isomers could potentially lead to differential interactions with biological receptors, such as the estrogen receptor.
The general mechanism of estrogen receptor activation involves ligand binding, receptor dimerization, and subsequent interaction with estrogen response elements (EREs) on DNA to modulate gene transcription.
Caption: Simplified signaling pathway for estrogen receptor activation by a ligand.
It is important to note that the parent diphenylbutane isomers lack the hydroxyl groups that are critical for the estrogenic activity of bisphenols. Therefore, their potential to act as endocrine disruptors may be significantly lower and would require specific experimental validation.
Potential for Drug-Drug Interactions via Cytochrome P450 Induction
The induction of cytochrome P450 (CYP450) enzymes is a key mechanism for drug-drug interactions.[6][7][8][9] Xenobiotics can bind to nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), leading to increased transcription of CYP genes.[6][8][9]
Caption: Simplified pathway of PXR-mediated CYP450 gene induction.
The lipophilic nature of diphenylbutane isomers suggests they could potentially interact with these pathways. However, there is a lack of specific experimental data on the CYP450 induction potential of this compound and its isomers. Further research is needed to determine if these compounds can significantly alter the metabolism of co-administered drugs.
Conclusion
This guide summarizes the currently available information on this compound and its isomers. While physicochemical data and synthetic routes are available for some of the isomers, there is a notable gap in the literature regarding direct comparative studies of their biological activities. The structural similarity of these isomers to known endocrine disruptors and their potential for influencing drug metabolism highlight the need for further experimental investigation. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological evaluation of these compounds to better understand their structure-activity relationships.
References
- 1. 1,4-DIPHENYLBUTANE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis routes of this compound-1,4-diol [benchchem.com]
- 3. The estrogenicity of bisphenol A-related diphenylalkanes with various substituents at the central carbon and the hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 6. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of cytochrome p450 induction: potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. criver.com [criver.com]
Stability Under Scrutiny: A Comparative Analysis of 1,1-Diphenylbutane and its Structural Isomers
For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is paramount. This guide provides a comprehensive evaluation of the thermal stability of 1,1-Diphenylbutane, juxtaposed with its structurally related compounds: diphenylmethane, 1,2-diphenylethane, and 1,4-diphenylbutane. By examining experimental data and theoretical principles, this document aims to deliver a clear perspective on the structure-stability relationships within this class of phenyl-substituted alkanes.
The thermal stability of a compound, its resistance to decomposition at elevated temperatures, is a critical parameter in a multitude of scientific and industrial applications, including drug formulation and chemical synthesis. This property is intrinsically linked to the strength of the chemical bonds within the molecule. In the case of this compound and its counterparts, the presence of phenyl groups and the nature of the aliphatic chain play a decisive role in their thermal behavior.
Comparative Analysis of Thermal Stability
The key structural feature influencing the stability of these molecules is the presence of benzylic hydrogens—hydrogen atoms attached to a carbon atom that is directly bonded to a benzene ring. The C-H bonds at these positions are significantly weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzyl radical. Similarly, C-C bonds that can break to form resonance-stabilized radicals will also have lower dissociation energies.
Table 1: Comparative Stability Data of Diphenylalkanes
| Compound | Structure | Weakest Bond Type | Bond Dissociation Energy (kcal/mol) | Decomposition Onset Temperature (°C) | Key Decomposition Products |
| This compound | Ph₂(CH)CH₂CH₂CH₃ | C-C (benzylic) | Estimated ~75-80 | Not Experimentally Determined | Propene, Benzene, Toluene (projected) |
| Diphenylmethane | Ph-CH₂-Ph | C-H (benzylic) | 82 | ~400 | Benzene, Toluene, Fluorene |
| 1,2-Diphenylethane | Ph-CH₂-CH₂-Ph | C-C (benzylic) | 78 | ~350-400 | Toluene, Styrene, Benzene |
| 1,4-Diphenylbutane | Ph-(CH₂)₄-Ph | C-C (benzylic) | 83 | >400 | Toluene, Styrene, Ethylbenzene |
Note: The BDE for this compound is an estimate based on similar structures. Decomposition onset temperatures are approximate and can vary with experimental conditions.
From the data and chemical principles, we can infer the relative stability. The central C-C bond in 1,2-diphenylethane is flanked by two phenyl groups, making it the most susceptible to homolytic cleavage to form two stable benzyl radicals. This is reflected in its lower decomposition onset temperature compared to diphenylmethane and 1,4-diphenylbutane.
For this compound, the weakest bond is predicted to be the C-C bond between the diphenyl-substituted carbon and the adjacent methylene group. Cleavage of this bond would yield a highly stabilized diphenylmethyl radical and a propyl radical. The stability of the diphenylmethyl radical, with its two phenyl rings for resonance delocalization, suggests that this compound would likely be less stable than diphenylmethane and 1,4-diphenylbutane, and potentially comparable to or slightly more stable than 1,2-diphenylethane.
Diphenylmethane's stability is governed by the strength of its benzylic C-H bonds. While these are weaker than typical C-H bonds, they are stronger than the central C-C bond in 1,2-diphenylethane. 1,4-Diphenylbutane exhibits the highest thermal stability among the compared alkanes. This is because its weakest C-C bonds are further from the phenyl groups, and their cleavage does not result in the formation of two highly stabilized radicals simultaneously, as is the case with 1,2-diphenylethane.
Experimental Protocols
The determination of thermal stability and decomposition kinetics for compounds like this compound and its analogs typically involves pyrolysis experiments coupled with advanced analytical techniques.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is a primary technique for studying the thermal decomposition of non-volatile organic compounds.
-
Sample Preparation: A small, accurately weighed sample (typically in the microgram range) of the compound is placed in a sample holder.
-
Pyrolysis: The sample is rapidly heated to a set temperature in an inert atmosphere (e.g., helium or nitrogen) within a pyrolysis unit. The high temperature causes the molecule to fragment into smaller, more volatile products.
-
Gas Chromatography (GC) Separation: The pyrolysis products are swept by a carrier gas into a gas chromatograph. The GC column separates the individual components of the product mixture based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry (MS) Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for the identification of the decomposition products.
-
Data Analysis: By conducting pyrolysis at various temperatures and analyzing the resulting product distribution, the decomposition pathways and the onset temperature of decomposition can be determined. Kinetic parameters, such as the activation energy for decomposition, can be derived by analyzing the rate of disappearance of the parent compound or the rate of formation of key products at different temperatures.
Shock Tube Studies
For gas-phase decomposition kinetics at high temperatures and well-defined conditions, shock tubes are often employed.
-
Mixture Preparation: A dilute mixture of the sample in an inert bath gas (e.g., argon) is prepared.
-
Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the sample mixture, rapidly heating it to a specific high temperature and pressure.
-
Reaction and Detection: The decomposition of the sample is monitored over very short timescales (microseconds to milliseconds) using techniques such as time-resolved mass spectrometry or laser absorption spectroscopy to measure the concentration of reactants and products.
-
Kinetic Modeling: The experimental data is then used to validate and refine detailed chemical kinetic models that describe the elementary reaction steps involved in the decomposition process.
Visualizing Stability Relationships
The following diagrams illustrate the key concepts related to the stability of these compounds.
Caption: Factors influencing the thermal stability of diphenylalkanes.
Caption: Projected thermal decomposition pathway of this compound.
A Comparative Guide to the Isomeric Purity Determination of Diphenylbutane Samples
For researchers, scientists, and professionals in drug development, the accurate determination of isomeric purity is a critical aspect of quality control and characterization of chemical entities. Diphenylbutane, with its various structural isomers (1,1-, 1,2-, 1,3-, 1,4-, and 2,3-diphenylbutane), presents a common analytical challenge due to the similar physicochemical properties of its isomers. This guide provides a comparative overview of the three primary analytical techniques for determining the isomeric purity of diphenylbutane samples: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical method depends on several factors, including the specific isomers present, the required level of sensitivity and resolution, and the availability of instrumentation. This document outlines the experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most suitable technique for your analytical needs.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of GC, HPLC, and NMR for the analysis of diphenylbutane isomers. The quantitative data presented is illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle of Separation/Detection | Volatility and interaction with stationary phase | Partitioning between mobile and stationary phases | Nuclear spin properties in a magnetic field |
| Typical Column/Stationary Phase | Capillary column (e.g., DB-5, HP-5) | C18, Phenyl, or Chiral stationary phases | Not applicable |
| Resolution of Positional Isomers | Excellent | Good to Excellent | Good (based on distinct chemical shifts) |
| Resolution of Enantiomers | Requires chiral column | Requires chiral column or chiral mobile phase additive | Requires chiral solvating agent or derivatization |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~10-50 ng/mL | ~0.1-1 mg/mL |
| Limit of Quantification (LOQ) | ~5-50 ng/mL | ~50-200 ng/mL | ~0.5-5 mg/mL |
| Analysis Time per Sample | 15-30 minutes | 10-25 minutes | 5-15 minutes |
| Sample Throughput | High | High | Moderate |
| Quantitative Accuracy | High | High | High (with internal standard) |
| Destructive/Non-destructive | Destructive | Non-destructive (sample can be collected) | Non-destructive |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for separating volatile compounds like diphenylbutane isomers based on their boiling points and interactions with the stationary phase of the GC column.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the diphenylbutane sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., hexane, dichloromethane) to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the calibrated range of the instrument.
-
If an internal standard is used for quantification, add a known amount to the sample solution.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. For improved separation of positional isomers, a mid-polarity column (e.g., DB-17) can be considered.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Data Acquisition: Record the chromatogram and integrate the peak areas.
Data Analysis: The percentage of each isomer is calculated based on the relative peak areas. For higher accuracy, a calibration curve for each isomer should be prepared.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] For aromatic compounds like diphenylbutane, phenyl-based stationary phases can offer enhanced selectivity.[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the diphenylbutane sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Perform serial dilutions as necessary.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD) monitoring at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
Data Analysis: Isomeric purity is determined by calculating the area percentage of each peak in the chromatogram. Calibration curves for each isomer are recommended for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about a molecule based on the magnetic properties of its atomic nuclei.[4] Both ¹H and ¹³C NMR can be used to differentiate between diphenylbutane isomers.[5]
Sample Preparation:
-
Dissolve 5-10 mg of the diphenylbutane sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
¹H NMR Acquisition:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1 s
-
-
¹³C NMR Acquisition:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay (d1): 2 s
-
Data Analysis:
-
¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values are used to identify and quantify the different isomers. For example, the symmetry of 1,4-diphenylbutane will result in a simpler spectrum compared to the less symmetrical 1,2-diphenylbutane.
-
¹³C NMR: The number of unique carbon signals can readily distinguish between isomers with different symmetries. For instance, 1,4-diphenylbutane will have fewer signals than 1,2- or 1,3-diphenylbutane.
-
Quantitative NMR (qNMR): By comparing the integral of a specific isomer's signal to the integral of a known amount of an internal standard, the concentration and thus the purity of that isomer can be accurately determined.
Visualizing the Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for each analytical technique.
Caption: Workflow for Isomeric Purity Determination by GC-FID.
Caption: Workflow for Isomeric Purity Determination by HPLC-UV.
Caption: Workflow for Isomeric Purity Determination by NMR Spectroscopy.
Conclusion
The determination of isomeric purity in diphenylbutane samples can be effectively achieved using GC, HPLC, and NMR spectroscopy.
-
GC-FID is an excellent choice for routine quality control due to its high resolution for volatile isomers and high throughput.
-
HPLC-UV offers versatility, especially with the use of phenyl columns that can provide unique selectivity for aromatic isomers. It is also advantageous when dealing with less volatile or thermally sensitive impurities.
-
NMR Spectroscopy provides unambiguous structural information, making it the gold standard for identifying and quantifying isomers, especially in complex mixtures or when reference standards are unavailable. While its sensitivity is lower than chromatographic methods, its non-destructive nature and high accuracy for quantification (qNMR) are significant advantages.
The optimal method will depend on the specific requirements of the analysis. For comprehensive characterization, a combination of a chromatographic technique for separation and NMR for structural confirmation is often the most robust approach.
References
- 1. vurup.sk [vurup.sk]
- 2. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. azom.com [azom.com]
- 5. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Purification of 1,1-Diphenylbutane for Researchers
For drug development professionals, researchers, and scientists, obtaining highly pure compounds is a critical step in ensuring reliable experimental outcomes. This guide provides a comparative analysis of common purification techniques for 1,1-Diphenylbutane, a nonpolar aromatic compound. The following sections detail experimental protocols for fractional distillation, crystallization, and flash column chromatography, accompanied by a quantitative comparison of their typical performance and visual workflows to aid in methodological selection.
Performance Comparison of Purification Techniques
The choice of purification method significantly impacts the final purity, yield, and recovery of this compound. Below is a summary of expected quantitative outcomes for each technique based on typical laboratory results for similar nonpolar aromatic compounds.
| Technique | Purity (%) | Typical Yield (%) | Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation | > 98% | 70 - 85% | ~90% | Effective for large quantities, good for removing impurities with significantly different boiling points. | Requires a significant boiling point difference between the compound and impurities; potential for thermal degradation. |
| Crystallization | > 99% | 50 - 70% | 85 - 95% | Can yield very high purity, effective for removing small amounts of impurities. | Lower yield, requires a suitable solvent in which the compound has low solubility at room temperature. |
| Flash Column Chromatography | > 99% | 60 - 80% | ~95% | High resolution for complex mixtures, applicable to a wide range of compounds. | More time-consuming, requires solvent and stationary phase, can be less cost-effective for large scales. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are generalized and may require optimization based on the specific impurity profile of the starting material.
Fractional Distillation
Objective: To purify this compound from impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
-
Begin heating the flask gently.
-
Observe the temperature and collect the fraction that distills at the boiling point of this compound (approximately 283-285 °C at atmospheric pressure).
-
Collect fractions in separate receiving flasks, isolating the main fraction corresponding to the pure compound.
-
Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Crystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
Determine the purity of the crystals by melting point analysis and GC-MS.
Flash Column Chromatography
Objective: To purify this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
Procedure:
-
Pack the chromatography column with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Add the eluent to the column and apply pressure to begin elution.
-
Collect fractions in separate tubes.
-
Monitor the separation by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Assess the purity using GC-MS.
Workflow Visualizations
The following diagrams illustrate the logical flow of each purification technique.
Caption: Fractional Distillation Workflow
Caption: Crystallization Workflow
Caption: Flash Chromatography Workflow
Safety Operating Guide
Proper Disposal of 1,1-Diphenylbutane: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals handling 1,1-Diphenylbutane, adherence to proper disposal procedures is essential to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the disposal of this compound, aligning with general best practices for hazardous waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Waste Minimization
To reduce the volume of hazardous waste generated, laboratories should adopt waste minimization practices. This includes purchasing only the necessary quantities of chemicals for experiments and modifying procedures to use smaller amounts of hazardous substances.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program.[4] Under no circumstances should it be disposed of down the drain or evaporated in a fume hood.[4][6][7]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, this compound should be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's protocols.[5] Keep it separate from incompatible materials, such as strong oxidizing agents.[2] It is best practice to segregate organic solvents from aqueous waste and halogenated from non-halogenated solvents.[8][9]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Collect this compound waste in a chemically compatible container with a secure, tight-fitting screw cap.[6][8] The container should be in good condition, with no cracks or signs of deterioration.[6]
-
Properly Label the Container: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution.[6][8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of generation and under the control of the operator.[6] This could be a designated area on a benchtop or within a chemical fume hood.[6]
-
Keep Containers Closed: The waste container must be kept securely capped at all times, except when adding waste.[6][8]
-
Secondary Containment: It is good practice to store the waste container in secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[5][8]
-
Storage Limits: Adhere to the storage limits for hazardous waste in your laboratory.[4]
Step 4: Arranging for Disposal
-
Request a Pickup: Once the container is full or is approaching its storage time limit, submit a waste collection request to your institution's EHS or hazardous waste management department.[4]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste to central storage facilities. This should be done by trained EHS staff.[4]
Quantitative Data for Hazardous Waste Storage
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction.
| Parameter | Limit | Citation |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [4] |
| Maximum Volume of Acutely Hazardous Waste in SAA | 1 quart of acute hazardous waste | [4] |
| Time Limit for Full Container in SAA | Must be removed within three days of becoming full | [6] |
| Time Limit for Partially Filled Container in SAA | Up to one year | [6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Regulatory Framework
The management of hazardous waste is governed by federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste.[10][11] State regulations may be more stringent than federal requirements.[10] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[10][12]
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. nswai.org [nswai.org]
- 9. nipissingu.ca [nipissingu.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 12. epa.gov [epa.gov]
Essential Safety and Handling Precautions for 1,1-Diphenylbutane
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 1,1-Diphenylbutane is paramount. This guide provides immediate, essential safety protocols and logistical information, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE based on potential hazards.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Safety glasses with side shields, chemical splash goggles, or a face shield. | Protects against potential splashes and eye irritation. Full-face respirators also provide integrated face protection.[1] |
| Skin (Hands) | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact, which may cause irritation. It is important to inspect gloves for any signs of degradation before use. |
| Skin (Body) | Laboratory coat, chemical-resistant apron, or coveralls. | Provides a barrier against accidental spills and splashes.[1][2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of any potential vapors or aerosols. |
| Feet | Closed-toe shoes made of a liquid-resistant material. | Protects feet from spills and falling objects.[3] |
Note: The selection of appropriate PPE is contingent on the specific experimental conditions, including the quantity of the substance being handled and the potential for exposure.[2] Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed information.
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid contact with skin and eyes.[5]
-
Take precautionary measures against static discharge, especially when handling flammable liquids.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If on skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[4]
-
In all cases of exposure, seek medical attention if symptoms persist.[4][5]
Spill and Disposal Procedures:
-
In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[5]
-
Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
